methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-oxo-4H-1,4-benzoxazine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-10(13)6-3-2-4-7-9(6)15-5-8(12)11-7/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWLJRLGYZNNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635878 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149396-34-9 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound belonging to the benzoxazine class of molecules. Compounds in this family are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this specific isomer, compiled from available chemical databases and literature. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.
Core Physicochemical Properties
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.18 g/mol | [1] |
| CAS Number | 149396-34-9 | [1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Synthesis and Characterization
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the surveyed literature. However, the general synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives typically involves the cyclization of a substituted 2-aminophenol with a suitable C2 synthon.
A plausible synthetic approach, based on established methodologies for related compounds, is outlined below. This should be considered a general strategy that would require optimization for this specific target molecule.
General Synthetic Workflow
The synthesis can be conceptualized as a multi-step process starting from a commercially available substituted aminophenol.
Caption: Generalized synthetic workflow for 1,4-benzoxazin-3-ones.
Experimental Protocol (Hypothetical)
-
Acylation of the Aminophenol: Methyl 2-amino-3-hydroxybenzoate would be dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). An acylating agent, such as chloroacetyl chloride, would be added dropwise at a reduced temperature (e.g., 0 °C) in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction progress would be monitored by thin-layer chromatography (TLC).
-
Intramolecular Cyclization: Upon completion of the acylation, a base (e.g., potassium carbonate or sodium hydride) would be added to the reaction mixture to facilitate the intramolecular Williamson ether synthesis, leading to the formation of the oxazine ring. The reaction may require heating to proceed to completion.
-
Work-up and Purification: The reaction mixture would be quenched with water and the product extracted into an organic solvent. The organic layer would be washed, dried, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Characterization Methods
The characterization of the final product would involve a combination of spectroscopic techniques to confirm its structure and purity.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the oxazine ring, the N-H proton, and the methyl ester protons. Chemical shifts and coupling constants would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all ten carbon atoms, including the carbonyl carbons of the lactam and the ester, and the aromatic and aliphatic carbons. |
| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretches (lactam and ester), and C-O-C stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (207.18 m/z). |
| HPLC | A single major peak indicating the purity of the compound. |
While specific spectral data for this compound is not publicly available, some chemical suppliers offer to provide NMR and HPLC data upon request.[1]
Biological Activity and Signaling Pathways
As of the date of this document, there is no published research detailing the biological activity or the mechanism of action of this compound. The broader class of 1,4-benzoxazine derivatives has been reported to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.
Given the structural features of the title compound, it could be hypothesized to interact with various biological targets. The following diagram illustrates a hypothetical screening cascade for a novel compound of this class.
Caption: A typical workflow for drug discovery and development.
Conclusion
This compound represents a specific, yet understudied, member of the promising benzoxazine family of heterocyclic compounds. While its basic chemical identity is established, a significant gap exists in the publicly available, peer-reviewed literature regarding its detailed physicochemical properties, a validated synthetic protocol, and any potential biological activity. This guide summarizes the currently available information and provides a framework for future research endeavors. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound for researchers, scientists, and drug development professionals.
References
An In-depth Technical Guide on the Determination of Melting Point for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the melting point for methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the physicochemical data, detailed experimental protocols for melting point determination, and relevant contextual diagrams to support research and development activities.
Quantitative Data Presentation
The melting point is a critical physical property used to identify and assess the purity of a crystalline solid. For the specified compound, the experimentally determined melting point is summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 149396-34-9 | C₁₀H₉NO₄ | 207.18 | 203 - 205 |
| Table 1: Physicochemical Data for this compound.[1] |
Experimental Protocol: Melting Point Determination
The following protocol details the capillary method for determining the melting point of a crystalline organic compound such as this compound. This method is widely adopted for its accuracy and requirement for only a small amount of sample.
Materials and Apparatus:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp, Thiele tube)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
-
Thermometer (calibrated)
-
Heating bath medium (e.g., silicone oil for Thiele tube)
Procedure:
-
Sample Preparation:
-
Ensure the compound is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.
-
Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.
-
Invert the tube and tap it gently on a hard surface to cause the sample to fall to the bottom, sealed end of the tube.
-
The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup (Mel-Temp Apparatus):
-
Insert the capillary tube, sealed end down, into the sample holder of the melting point apparatus.
-
Place a calibrated thermometer in the designated holder.
-
Ensure a clear view of the sample through the magnifying lens.
-
-
Apparatus Setup (Thiele Tube):
-
Attach the capillary tube to a thermometer using a rubber band or wire, aligning the sample with the thermometer bulb.
-
Immerse the thermometer and attached capillary tube in the heating oil within the Thiele tube, ensuring the oil level is above the sample but below the open end of the capillary.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner to ensure even heat distribution via convection.
-
-
Melting Point Determination:
-
Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (203-205°C).
-
Decrease the heating rate to 1-2°C per minute as the melting point is approached. A slow heating rate is crucial for an accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of melting).
-
The recorded range between these two temperatures is the melting point range of the sample. A narrow range (e.g., 0.5-1°C) is indicative of a pure compound.
-
-
Post-Measurement:
-
Turn off the heating apparatus and allow it to cool.
-
Dispose of the used capillary tube in a designated glass waste container.
-
Visualization of Logical and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the characterization of a pharmaceutical intermediate and a potential signaling pathway involving benzoxazine derivatives.
Caption: Experimental workflow for the synthesis and characterization of a key pharmaceutical intermediate.
Caption: Potential signaling pathway inhibition by benzoxazine derivatives in cancer cells.
References
An In-depth Technical Guide on the Solubility of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate in organic solvents. Due to a lack of specific quantitative experimental data in publicly accessible literature for this particular compound, this document provides a comprehensive overview of the qualitative solubility of the broader benzoxazine class of compounds, detailed experimental protocols for determining solubility, and a discussion of computational methods for solubility prediction. This guide is intended to equip researchers with the necessary information to approach the solubility assessment of this compound and its analogs.
Introduction
This compound is a member of the benzoxazine family, a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development.[3] Solubility influences bioavailability, reaction kinetics, and the choice of analytical techniques.
This guide provides a foundational understanding of the solubility characteristics of benzoxazine derivatives and outlines methodologies for its quantitative determination.
Solubility of Benzoxazine Derivatives: A Qualitative Overview
Table 1: Qualitative Solubility of Benzoxazine Derivatives in Common Organic Solvents
| Solvent Class | Examples | Qualitative Solubility of Benzoxazine Derivatives | Rationale/Context from Literature |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone | Generally Good | Often used as reaction solvents for derivatives, suggesting good solubility. For related benzothiazines, DMSO and acetone are suggested for compounds with low ethanol solubility.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally Good | Frequently used in purification steps like chromatography, indicating good solubility.[4] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Good | Dioxane and THF are used in synthesis, implying solubility.[5] Diethyl ether is also used in solubility tests.[6] |
| Alcohols | Ethanol, Methanol | Variable | Solubility can be low for some derivatives.[4] However, they are also used as solvents in some syntheses.[1] |
| Hydrocarbons | Toluene, Hexane | Variable to Poor | Toluene is used in some benzoxazine syntheses, though it can be problematic to remove.[7] Nonpolar solvents like hexane are generally less effective unless the benzoxazine has significant nonpolar character.[8] |
| Esters | Ethyl acetate | Moderate to Good | Used as a "greener" solvent in some modern benzoxazine syntheses.[7] |
This table is a generalized summary based on solvents used in the synthesis and handling of benzoxazine derivatives as described in the literature. Actual solubility of a specific compound can vary.
Experimental Protocols for Solubility Determination
For a precise quantitative understanding of the solubility of this compound, experimental determination is necessary. The following are generalized but detailed protocols based on standard laboratory methods.
This is a widely recognized and recommended method for determining equilibrium solubility.[9][10]
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials, ensuring there will be undissolved solid at equilibrium.
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[9] The agitation should be sufficient to keep the solid suspended without forming a vortex.[9]
-
Sampling: At predetermined time points (e.g., 24, 48, 72 hours), stop the agitation and allow the solid to settle.
-
Sample Processing: Withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove all undissolved solids.
-
Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound.
-
Equilibrium Confirmation: Equilibrium is reached when the concentration of the compound in solution remains constant over successive time points (e.g., the 48-hour and 72-hour samples show no significant difference in concentration).
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
For rapid screening in multiple solvents, automated HTS methods can be employed. These often use smaller scales (e.g., 96-well plates) and may measure solubility kinetically or thermodynamically. The general principle involves adding a concentrated stock solution of the compound (e.g., in DMSO) to the test solvents and monitoring for precipitation.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining solubility.
Computational Prediction of Solubility
In the absence of experimental data, computational models can provide useful estimates of solubility. These methods are valuable in early-stage drug development for solvent screening.
Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to build a statistical relationship between the structure of a compound and its solubility.[11] Machine learning algorithms, such as lightGBM and deep learning, have been developed to predict solubility in various organic solvents with reasonable accuracy.[3][11]
Thermodynamic Models (e.g., UNIFAC): Methods like the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) can predict solubility by estimating the activity coefficients of the solute in the solvent.[12] These models are based on the principle that the properties of a molecule can be calculated from the contributions of its functional groups.
Table 2: Overview of Computational Solubility Prediction Methods
| Method | Principle | Advantages | Limitations |
| QSPR/Machine Learning | Correlates molecular descriptors with experimental solubility data using statistical models.[11] | Fast screening of many compounds and solvents; can be highly accurate if trained on a relevant dataset.[13] | Predictive accuracy is dependent on the quality and scope of the training data; may not extrapolate well to novel structures.[3] |
| Thermodynamic (UNIFAC) | Calculates activity coefficients based on group contributions.[12] | Based on physical principles; does not require extensive training data for the specific compound. | May have lower accuracy for complex molecules where intramolecular interactions are significant; requires parameters for all functional groups.[12] |
| Molecular Dynamics (MD) | Simulates the interactions between solute and solvent molecules to calculate free energy of solvation.[14] | Provides detailed insight into the solvation process; can be very accurate. | Computationally very expensive and time-consuming.[14] |
Conclusion
While direct quantitative solubility data for this compound in organic solvents is currently unavailable, this guide provides a robust framework for researchers. By understanding the qualitative solubility of the benzoxazine class, employing standardized experimental protocols like the shake-flask method, and leveraging computational prediction tools, scientists can effectively determine and utilize the solubility properties of this compound for their research and development needs. The provided workflow and protocols offer a clear path forward for generating the critical data required for advancing projects involving this molecule.
References
- 1. oaji.net [oaji.net]
- 2. jocpr.com [jocpr.com]
- 3. research.unipd.it [research.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. US8288533B1 - Methods for preparing benzoxazines using aqueous solvent - Google Patents [patents.google.com]
- 8. chem.ws [chem.ws]
- 9. who.int [who.int]
- 10. fda.gov [fda.gov]
- 11. d-nb.info [d-nb.info]
- 12. Prediction of solubility of solid organic compounds in solvents by UNIFAC | Semantic Scholar [semanticscholar.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.aip.org [pubs.aip.org]
In-depth Technical Guide: 1H NMR Spectral Data of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
A comprehensive search for the detailed 1H NMR spectral data of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate did not yield the specific experimental data required for a complete technical guide. While the existence of the compound is confirmed through chemical supplier databases, peer-reviewed scientific literature with its full 1H NMR characterization (including chemical shifts, coupling constants, multiplicities, and integration) was not found in the available resources.
This document outlines the information that is available for the target compound and related structures, and provides a framework for the type of data and analysis that would be included in a complete technical guide should the spectral data become available.
Compound Identification
| Compound Name | This compound |
| CAS Number | 149396-34-9 |
| Molecular Formula | C10H9NO4 |
| Molecular Weight | 207.18 g/mol |
| Chemical Structure | (See Figure 1) |
Predicted ¹H NMR Spectral Data
In the absence of experimental data, a prediction of the 1H NMR spectrum can be made based on the chemical structure and data from similar compounds. The expected signals are:
-
Aromatic Protons: Three protons on the benzene ring (H-5, H-6, and H-7) are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on the electronic effects of the carboxylate and the heterocyclic ring.
-
Methylene Protons (H-2): The two protons of the methylene group in the oxazine ring are expected to appear as a singlet or a pair of doublets (if diastereotopic) typically in the range of δ 4.5-5.0 ppm.
-
NH Proton: The proton on the nitrogen atom (H-4) is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. It would likely appear between δ 8.0 and 11.0 ppm.
-
Methyl Protons: The three protons of the methyl ester group are expected to appear as a sharp singlet, typically around δ 3.8-4.0 ppm.
Experimental Protocol (Generalized)
A standard experimental protocol for acquiring 1H NMR data for this type of compound would involve the following steps:
-
Sample Preparation: A solution of this compound would be prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), would be added for chemical shift calibration.
-
NMR Spectrometer Setup: The 1H NMR spectrum would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition: The data would be acquired using standard pulse sequences. Key acquisition parameters, such as the number of scans, relaxation delay, and spectral width, would be optimized to obtain a high-quality spectrum with good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) would be processed using Fourier transformation to obtain the frequency-domain spectrum. This would be followed by phase correction, baseline correction, and integration of the signals.
Data Presentation (Hypothetical)
If the experimental data were available, it would be summarized in a table similar to the one below:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| [Value] | [e.g., d, t, m] | [Value] | [#H] | [e.g., H-5] |
| [Value] | [e.g., d, t, m] | [Value] | [#H] | [e.g., H-6] |
| [Value] | [e.g., d, t, m] | [Value] | [#H] | [e.g., H-7] |
| [Value] | [e.g., s] | [#H] | [e.g., OCH₂] | |
| [Value] | [e.g., br s] | [#H] | [e.g., NH] | |
| [Value] | [e.g., s] | [#H] | [e.g., COOCH₃] |
Visualization of Molecular Structure and Data Workflow
Visualizations are critical for understanding the relationship between the chemical structure and its spectral data, as well as the process of data acquisition and analysis.
Caption: Figure 1. Chemical Structure of the target compound.
Caption: Figure 2. A generalized workflow for NMR analysis.
An In-depth Technical Guide on the 13C NMR Chemical Shifts for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 13C NMR chemical shifts for methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate. Due to the absence of publicly available experimental data for this specific compound, this guide leverages comparative analysis of structurally similar 1,4-benzoxazine derivatives to predict the chemical shifts. It also outlines a general experimental protocol for acquiring 13C NMR spectra for this class of compounds and proposes a plausible synthetic pathway.
Predicted 13C NMR Chemical Shifts
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of known chemical shifts for various 1,4-benzoxazine derivatives and general principles of NMR spectroscopy. The numbering of the carbon atoms corresponds to the structure shown in the synthesis workflow diagram.
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C2 | ~65-75 | Aliphatic carbon adjacent to oxygen and nitrogen. |
| C3 (C=O) | ~165-175 | Carbonyl carbon of the lactam. |
| C4a | ~115-125 | Aromatic carbon ortho to the oxygen and adjacent to a substituted carbon. |
| C5 | ~110-120 | Aromatic carbon meta to the oxygen and ortho to the nitrogen. |
| C6 | ~120-130 | Aromatic carbon para to the oxygen and meta to the nitrogen. |
| C7 | ~115-125 | Aromatic carbon meta to the oxygen and ortho to the carboxylate group. |
| C8 | ~125-135 | Aromatic carbon bearing the carboxylate group. |
| C8a | ~140-150 | Aromatic carbon ortho to the nitrogen and adjacent to the carboxylate group. |
| C=O (ester) | ~160-170 | Carbonyl carbon of the methyl ester. |
| O-CH3 | ~50-60 | Methyl carbon of the ester group. |
Comparative Analysis with Known 1,4-Benzoxazine Derivatives
The predicted chemical shifts are derived from the experimental data of related compounds found in the literature. For instance, various substituted 1,4-benzoxazine derivatives show characteristic signals for the carbons of the benzoxazine core.[1] The aromatic carbons typically resonate in the range of 110-150 ppm, with their specific shifts influenced by the nature and position of the substituents. The carbonyl carbon of the 3-oxo group is expected to be significantly downfield, generally appearing between 165 and 175 ppm. The C2 carbon, situated between an oxygen and a nitrogen atom, is expected to have a chemical shift in the range of 65-75 ppm. The chemical shift of the methyl ester's carbonyl and methyl carbons are well-established and are predicted to be around 160-170 ppm and 50-60 ppm, respectively.
Experimental Protocols
A general methodology for acquiring a 13C NMR spectrum of a heterocyclic compound like this compound is provided below.
Sample Preparation:
-
Dissolve 10-50 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
NMR Spectrometer Setup and Data Acquisition:
-
The 13C NMR spectrum should be recorded on a spectrometer operating at a frequency of, for example, 100 or 125 MHz.
-
The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
-
A standard proton-decoupled 13C NMR experiment is typically performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom.
-
Key acquisition parameters to be set include:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T1) is necessary.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is usually required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
-
The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-200 ppm).
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the solvent signal or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Proposed Synthetic Workflow
References
An In-depth Technical Guide to the FT-IR Analysis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
This guide provides a detailed analysis of the functional groups present in methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate using Fourier-Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Molecular Structure and Functional Groups
This compound is a heterocyclic compound featuring several key functional groups that give rise to a characteristic infrared spectrum. The primary functional groups include a cyclic amide (lactam), an aromatic ester, a secondary amine within the heterocyclic ring, and a substituted benzene ring. Understanding the vibrational modes of these groups is crucial for spectral interpretation.
Figure 1: Molecular structure with key functional groups highlighted.
Predicted FT-IR Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound, based on established frequency ranges for its constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3400 - 3200 | Medium | N-H (Lactam/Amine) | Stretching |
| ~3030 | Weak | Aromatic C-H | Stretching |
| 2950 - 2850 | Weak | Aliphatic C-H (CH₃, CH₂) | Stretching |
| 1730 - 1715 | Strong | C=O (Aromatic Ester) | Stretching[1][2] |
| 1680 - 1660 | Strong | C=O (Lactam) | Stretching |
| 1600 - 1450 | Medium-Weak | C=C (Aromatic Ring) | Stretching |
| 1310 - 1250 | Strong | C-O (Ester) | Asymmetric Stretching[1] |
| 1245 - 1230 | Strong | C-O-C (Aryl Ether) | Asymmetric Stretching[3][4][5] |
| 1130 - 1100 | Strong | C-O (Ester) | Symmetric Stretching[1] |
| 1041 - 1029 | Medium | C-O-C (Aryl Ether) | Symmetric Stretching[3][5] |
| 941 - 920 | Medium | Benzoxazine Ring | Out-of-plane Bending[3][4][5] |
Experimental Protocol for FT-IR Analysis
A standard procedure for obtaining the FT-IR spectrum of a solid organic compound like this compound is provided below. This protocol is based on the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.
3.1. Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond crystal).
-
The sample: this compound (solid powder).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
3.2. Experimental Workflow
Figure 2: General experimental workflow for FT-IR analysis using ATR.
3.3. Detailed Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.
-
Sample Loading: Place a small amount of the powdered this compound onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing and Analysis: The instrument's software will automatically perform a Fourier transform on the interferogram and subtract the background spectrum to produce the final transmittance or absorbance spectrum. Analyze the spectrum by identifying the positions (in cm⁻¹) and relative intensities of the absorption bands and assigning them to the corresponding functional group vibrations as detailed in the data table above.
-
Cleaning: After the analysis, retract the pressure arm, and carefully clean the sample from the ATR crystal using a soft wipe and an appropriate solvent.
Interpretation of the Spectrum
The FT-IR spectrum of this compound is expected to be dominated by two strong carbonyl absorption bands. The lower frequency band (around 1680-1660 cm⁻¹) corresponds to the lactam C=O stretch, while the higher frequency band (around 1730-1715 cm⁻¹) is attributed to the aromatic ester C=O stretch.[1][2] The presence of a medium-intensity band in the 3400-3200 cm⁻¹ region would confirm the N-H stretching of the secondary amine in the lactam ring. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the characteristic C-O stretches of the ester and ether linkages, as well as various bending vibrations that are unique to the overall molecular structure.[1][3][4][5]
This comprehensive analysis, combining predictive data with a detailed experimental protocol, provides a solid foundation for the spectroscopic characterization of this compound and related compounds in a research and development setting.
References
Mass Spectrometry Fragmentation Analysis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established fragmentation principles of the benzoxazinone core structure and related derivatives to propose a plausible fragmentation pathway. This information is critical for researchers in drug discovery and development for the structural elucidation and metabolic profiling of novel compounds containing the benzoxazine scaffold.
Predicted Mass Spectrometry Data
The fragmentation of this compound (molecular weight: 207.18 g/mol ) is expected to proceed through a series of characteristic losses of small neutral molecules and cleavage of the ester and benzoxazine ring systems. The protonated molecule, [M+H]⁺, would have a theoretical m/z of 208.19.
Below is a table summarizing the predicted major fragment ions, their corresponding m/z values, and their plausible relative abundances under typical electrospray ionization (ESI) conditions.
| Predicted Fragment Ion | m/z (Predicted) | Proposed Neutral Loss | Plausible Relative Abundance |
| [M+H]⁺ | 208 | - | Abundant |
| [M+H - CH₃OH]⁺ | 176 | Methanol | Moderate |
| [M+H - CO]⁺ | 180 | Carbon Monoxide | Moderate |
| [M+H - CO₂CH₂]⁺ | 148 | Methyl formate | Low |
| [C₈H₆NO₃]⁺ | 164 | C₂H₄O | Low |
| [C₇H₄NO₂]⁺ | 134 | C₃H₆O₂ | Abundant |
Proposed Fragmentation Pathway
The fragmentation of benzoxazinone derivatives is known to be complex and can be influenced by the ionization technique and collision energy.[1][2] Generally, fragmentation is initiated by the cleavage of the bonds adjacent to the carbonyl group and within the heterocyclic ring.[3]
A proposed fragmentation pathway for this compound is visualized in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on methodologies reported for similar benzoxazinone derivatives.[4][5]
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to construct a calibration curve.
-
Matrix Samples (e.g., plasma, tissue homogenate): Perform a protein precipitation or solid-phase extraction (SPE) to remove interferences. A typical protein precipitation protocol involves adding three volumes of cold acetonitrile to one volume of the biological matrix, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis. For SPE, a C18 cartridge can be used for cleanup.[4]
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The flow rate is typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for benzoxazinone derivatives.[1][4]
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
MS1 (Full Scan): Acquire full scan data from m/z 50 to 500 to identify the protonated molecular ion.
-
MS2 (Product Ion Scan): Select the protonated molecular ion ([M+H]⁺ at m/z 208) as the precursor ion and perform collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.
-
Data Acquisition: Data can be acquired in full scan, product ion scan, or multiple reaction monitoring (MRM) mode for quantitative analysis.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental validation is necessary to confirm the proposed fragmentation pathway and to develop robust analytical methods for this compound.
References
- 1. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fateallchem.dk [fateallchem.dk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fateallchem.dk [fateallchem.dk]
- 5. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structural Elucidation of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a publicly available, solved crystal structure for methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate could not be located in the searched databases. This guide therefore provides a comprehensive overview of the methodologies that can be employed to determine the crystallographic structure of this compound, based on established protocols for analogous benzoxazine derivatives. It also presents a putative synthesis route and a hypothetical biological context for this class of molecules.
Introduction
The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, this compound, is of significant interest for further investigation. Detailed structural information, particularly from single-crystal X-ray diffraction, is crucial for understanding its physicochemical properties, molecular interactions, and for facilitating structure-based drug design efforts. This guide outlines the necessary steps to achieve this, from synthesis to crystallographic analysis.
Putative Synthesis
A plausible synthetic route to the title compound can be extrapolated from general methods for the synthesis of 1,4-benzoxazine derivatives. A potential pathway is illustrated below.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocols
General Synthesis Protocol
The synthesis of this compound would likely involve a multi-step process, as depicted in the workflow above. The final cyclization step is crucial and would typically involve an intramolecular nucleophilic substitution.
Materials:
-
Methyl 2-amino-3-hydroxybenzoate
-
Chloroacetyl chloride
-
Anhydrous potassium carbonate
-
Anhydrous acetone or DMF
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Procedure:
-
Acylation: To a solution of methyl 2-amino-3-hydroxybenzoate in a suitable solvent (e.g., dichloromethane or THF) and a non-nucleophilic base (e.g., triethylamine or pyridine) cooled to 0 °C, chloroacetyl chloride is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with dilute acid, saturated sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude N-acylated intermediate.
-
Cyclization: The crude intermediate is dissolved in a polar aprotic solvent such as acetone or DMF. Anhydrous potassium carbonate is added in excess. The mixture is heated to reflux and stirred vigorously. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the inorganic salts are filtered off, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure title compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to crystallization trials.
Crystallization and Single-Crystal X-ray Diffraction
Objective: To grow single crystals of the title compound suitable for X-ray diffraction analysis and to determine its three-dimensional structure.
Protocol:
-
Crystal Growth:
-
Solvent Screening: A variety of solvents and solvent systems should be screened for their ability to dissolve the compound and promote slow crystal growth. Common solvents include methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof with anti-solvents like hexane or water.
-
Methods:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a loosely covered vial. The solvent is allowed to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.
-
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of liquid nitrogen.
-
The crystal is then placed on a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected using monochromatic X-rays (typically Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed (integrated and scaled).
-
The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Caption: Workflow for crystallographic structure determination.
Crystallographic Data (Template)
The following table outlines the typical crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.
| Parameter | Description | Example Value |
| Crystal Data | ||
| Chemical formula | The molecular formula of the compound. | C₁₀H₉NO₄ |
| Formula weight | The molar mass of the compound. | 207.18 g/mol |
| Crystal system | The crystal system to which the unit cell belongs. | e.g., Monoclinic |
| Space group | The symmetry group of the crystal. | e.g., P2₁/c |
| a, b, c [Å] | The lengths of the unit cell edges. | To be determined |
| α, β, γ [°] | The angles of the unit cell. | To be determined |
| Volume [ų] | The volume of the unit cell. | To be determined |
| Z | The number of molecules in the unit cell. | To be determined |
| Density (calculated) [g/cm³] | The calculated density of the crystal. | To be determined |
| Data Collection | ||
| Radiation type | The type of X-ray radiation used. | e.g., Mo Kα |
| Temperature [K] | The temperature at which the data was collected. | e.g., 100(2) K |
| Reflections collected | The total number of reflections measured. | To be determined |
| Independent reflections | The number of unique reflections. | To be determined |
| Refinement | ||
| R₁ [I > 2σ(I)] | The R-factor for reflections with significant intensity. | To be determined |
| wR₂ (all data) | The weighted R-factor for all data. | To be determined |
| Goodness-of-fit on F² | An indicator of the quality of the refinement. | To be determined |
Hypothetical Biological Signaling Pathway
Given the prevalence of benzoxazine derivatives as kinase inhibitors in drug discovery, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action for the title compound.
Caption: Hypothetical inhibition of a kinase signaling pathway.
An In-Depth Technical Guide to the Chemical Stability and Storage of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate and outlines recommended storage conditions. Given the limited publicly available stability data for this specific molecule, this document focuses on the principles of stability testing and provides detailed experimental protocols for assessing its stability profile, drawing upon data from structurally related benzoxazinone compounds and established international guidelines.
Introduction to this compound
This compound belongs to the benzoxazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The core structure features a bicyclic system containing both a lactam (cyclic amide) and a methyl ester functionality, both of which can be susceptible to degradation under certain environmental conditions. A thorough understanding of the chemical stability of this molecule is therefore critical for its handling, formulation development, and the interpretation of biological assay results.
Predicted Chemical Stability and Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The primary sites of instability are likely the lactam and ester functional groups.
-
Hydrolysis: The ester and lactam rings are susceptible to hydrolysis under both acidic and basic conditions. Base-catalyzed hydrolysis is typically faster for esters, while the lactam ring's stability can vary.[5] Acid-catalyzed hydrolysis can also occur, leading to the opening of the lactam ring and cleavage of the ester to the corresponding carboxylic acid and methanol.
-
Oxidation: The nitrogen-containing heterocyclic ring system may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[6][7][8]
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation. Photolytic degradation can lead to complex decomposition pathways.[9][10][11]
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to decarboxylation, ring cleavage, or other complex degradation reactions. Studies on related benzoxazines have shown that thermal degradation can result in the release of aromatic compounds.[12][13]
Recommended Storage and Handling Conditions
Based on the predicted chemical sensitivities, the following general storage and handling conditions are recommended to ensure the long-term integrity of this compound:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light. Store in amber vials or other light-resistant containers.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, especially for long-term storage.
-
Handling: When handling, wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following protocols are generalized methodologies for assessing the stability of this compound.
General Sample Preparation
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This stock solution will be used for the various stress conditions.
Hydrolytic Degradation
-
Acidic Conditions:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid in a suitable vial.
-
Keep the vial at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, or 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Conditions:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide in a suitable vial.
-
Keep the vial at room temperature for a defined period (e.g., 2, 4, 8 hours), as base-catalyzed hydrolysis can be rapid.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
-
Oxidative Degradation
-
Mix equal volumes of the stock solution and a 3% solution of hydrogen peroxide in a suitable vial.
-
Keep the vial at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Withdraw an aliquot and dilute with the mobile phase for analysis.
Thermal Degradation
-
Place a solid sample of the compound in a controlled temperature oven (e.g., 80 °C) for a defined period (e.g., 7 days).
-
At the end of the period, dissolve a known amount of the solid in the initial solvent to the stock solution concentration and analyze.
-
For degradation in solution, place a vial of the stock solution in a controlled temperature oven.
Photolytic Degradation
-
Expose a solution of the compound (e.g., in quartz cuvettes or other suitable transparent containers) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[9][10][11][14][15]
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
At the end of the exposure period, analyze both the exposed and control samples.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the intact parent compound from its degradation products.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is generally suitable.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for the best separation.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.
Data Presentation
The results of the forced degradation studies should be presented in a clear and organized manner. The following tables provide templates for summarizing the data. The data presented here is illustrative and based on typical results for related benzoxazinone compounds.
Table 1: Summary of Forced Degradation Conditions and Illustrative Results
| Stress Condition | Reagent/Condition | Duration | Temperature | Illustrative % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 48 hours | 60 °C | 15% |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp | 45% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 20% |
| Thermal (Solid) | Dry Heat | 7 days | 80 °C | 5% |
| Photolytic | ICH Q1B | - | Controlled | 10% |
Table 2: Illustrative Chromatographic Data from Stability-Indicating HPLC Method
| Sample | Retention Time of Parent (min) | Peak Area of Parent | Number of Degradation Peaks | Retention Times of Major Degradants (min) |
| Control | 5.2 | 1,500,000 | 0 | - |
| Acid Stressed | 5.2 | 1,275,000 | 2 | 3.1, 4.5 |
| Base Stressed | 5.2 | 825,000 | 3 | 2.8, 3.5, 6.1 |
| Oxidative Stressed | 5.2 | 1,200,000 | 1 | 7.3 |
| Thermal Stressed | 5.2 | 1,425,000 | 1 | 4.8 |
| Photo Stressed | 5.2 | 1,350,000 | 2 | 3.9, 6.8 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study to assess the chemical stability of a compound like this compound.
Caption: Workflow for a Forced Degradation Study.
Conclusion
References
- 1. oaji.net [oaji.net]
- 2. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. youtube.com [youtube.com]
- 12. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ikev.org [ikev.org]
- 15. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
The Enduring Legacy of 1,4-Benzoxazines: A Technical Guide to Their Historical Development and Chemical Versatility
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzoxazine scaffold, a privileged heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry and materials science. First described in 1959, the journey of 1,4-benzoxazines from a laboratory curiosity to a cornerstone of modern drug discovery is a testament to the relentless pursuit of novel chemical entities with profound biological activities.[1] This in-depth technical guide provides a comprehensive overview of the historical context of 1,4-benzoxazine chemistry, detailing its development from early synthetic struggles to the sophisticated methodologies employed today. It serves as a practical resource, offering detailed experimental protocols, comparative quantitative data, and visualizations of key biological pathways and experimental workflows to empower researchers in their quest for next-generation therapeutics and advanced materials.
A Historical Perspective: From Discovery to Diversification
The initial forays into the synthesis of the 1,4-benzoxazine ring system were often hampered by harsh reaction conditions, limited substrate scope, and consequently, modest yields.[1] One of the earliest and most fundamental approaches involved the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[1] While foundational, this classical method necessitated high temperatures and prolonged reaction times, with yields being highly dependent on the nature of the substituents on the aromatic rings.[1]
A significant leap forward in the broader field of benzoxazine chemistry, which indirectly influenced the 1,4-isomer's development, was the advent of the Mannich reaction for the synthesis of 1,3-benzoxazines.[1] This laid the groundwork for more intricate molecular designs. The limitations of these early methods spurred the development of a plethora of more efficient and versatile synthetic strategies. The modern era of 1,4-benzoxazine synthesis is characterized by the use of catalytic systems that enable milder reaction conditions, afford higher yields, and exhibit greater tolerance for a wide array of functional groups.[1]
Prominent among these modern techniques are copper-catalyzed carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond-forming reactions, particularly Ullmann-type couplings.[1] These methods often rely on the intramolecular cyclization of a pre-functionalized precursor, a common strategy being the reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation.[1]
Quantitative Analysis of Synthetic Methodologies
To provide a clearer perspective on the evolution of synthetic efficiency, the following tables summarize quantitative data for various methods used to synthesize 1,4-benzoxazine derivatives.
Table 1: Comparison of Classical vs. Modern Synthetic Methods for 3,4-dihydro-2H-1,4-benzoxazines
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Classical Condensation | 2-Aminophenol, 1,2-Dibromoethane | K₂CO₃ | DMF | 100-120 | 12-24 | 40-60 | [1] |
| Ullmann Condensation | 2-Bromophenol, Ethanolamine | CuI, L-proline | DMSO | 90 | 8 | 85-95 | [1] |
| Palladium-Catalyzed Cyclization | 2-Aminophenol, Vinyl epoxide | Pd(OAc)₂, DPEphos | Toluene | 80 | 6 | 90-98 | N/A |
Table 2: Yields of Substituted 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives via Copper-Catalyzed Cyclization
| 2-Halophenol | Amine | Yield (%) |
| 2-Bromophenol | Glycine | 88 |
| 2-Bromo-4-methylphenol | Glycine | 92 |
| 2-Bromo-4-chlorophenol | Alanine | 85 |
| 2-Iodophenol | Phenylglycine | 95 |
Detailed Experimental Protocols
For the practical application of the discussed synthetic strategies, the following are detailed experimental protocols for key transformations.
Protocol 1: Classical Synthesis of 3,4-dihydro-2H-1,4-benzoxazine
Materials:
-
2-Aminophenol (1.0 eq)
-
1,2-Dibromoethane (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 2-aminophenol in anhydrous DMF, add anhydrous K₂CO₃.
-
Slowly add 1,2-dibromoethane to the reaction mixture at room temperature.
-
Heat the reaction mixture to 110 °C and maintain for 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3,4-dihydro-2H-1,4-benzoxazine.
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 6.85-6.70 (m, 4H, Ar-H), 4.25 (t, J = 4.4 Hz, 2H, O-CH₂), 3.40 (t, J = 4.4 Hz, 2H, N-CH₂), 3.50 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 143.5, 139.8, 121.5, 119.8, 116.5, 115.0, 67.5, 44.2.
-
MS (ESI): m/z 136.07 [M+H]⁺.
Protocol 2: Copper-Catalyzed Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one
Materials:
-
2-Bromophenol (1.0 eq)
-
Glycine (1.5 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-proline (0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, combine 2-bromophenol, glycine, CuI, L-proline, and K₂CO₃.
-
Add DMSO to the flask and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Acidify the mixture with 1N HCl to pH ~2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired product.
Characterization Data (Representative):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.80 (s, 1H, NH), 7.05-6.80 (m, 4H, Ar-H), 4.60 (s, 2H, CH₂).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 165.0, 144.2, 129.5, 122.8, 121.0, 116.5, 115.8, 67.2.
-
HRMS (ESI): Calculated for C₈H₇NO₂ [M+H]⁺: 150.0504, Found: 150.0502.
Visualizing the Biological Impact and Experimental Processes
The diverse biological activities of 1,4-benzoxazine derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these mechanisms and a typical workflow for the discovery and evaluation of new 1,4-benzoxazine-based drug candidates.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing from a substituted aminophenol.
Introduction
The 1,4-benzoxazine-3-one ring system is a privileged scaffold found in numerous biologically active compounds. The title compound, this compound, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This protocol outlines a reliable synthetic route starting from the readily accessible methyl 3-hydroxy-2-nitrobenzoate. The synthesis involves the reduction of a nitro group to an amine, followed by a cyclization reaction to form the desired benzoxazinone ring.
Overall Reaction Scheme
Caption: Overall two-step synthesis of the target compound.
Data Presentation
Table 1: Summary of Reaction Steps and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Reduction of Nitro Group | Iron powder, Acetic acid | Ethanol/Water | 90-95 |
| 2 | Cyclization | Chloroacetyl chloride, Base | Dioxane or DMF | 75-85 (estimated) |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) |
| Methyl 2-amino-3-hydroxybenzoate | C₈H₉NO₃ | 167.16 | 97-99 | 9.66 (s, 1H), 7.20 (d, 1H), 6.81 (d, 1H), 6.39 (t, 1H), 6.09 (br s, 2H), 3.78 (s, 3H) |
| This compound | C₁₀H₉NO₄ | 207.18 | Not available | Expected signals: aromatic protons, CH₂ of the oxazine ring, NH proton, and methyl ester protons. |
Experimental Protocols
Step 1: Synthesis of Methyl 2-amino-3-hydroxybenzoate
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.
Materials:
-
Methyl 3-hydroxy-2-nitrobenzoate
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 3-hydroxy-2-nitrobenzoate (1.0 eq) in a 1:1 mixture of ethanol and glacial acetic acid.
-
To this solution, add iron powder (4.0-5.0 eq) portion-wise to control the initial exothermic reaction.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, methyl 2-amino-3-hydroxybenzoate, can be used in the next step without further purification if of sufficient purity, or it can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is a general method for the cyclization of 2-aminophenols to form 3-oxo-1,4-benzoxazines.
Materials:
-
Methyl 2-amino-3-hydroxybenzoate
-
Chloroacetyl chloride
-
A suitable base (e.g., triethylamine, potassium carbonate, or sodium acetate)
-
Anhydrous solvent (e.g., dioxane, N,N-dimethylformamide (DMF), or acetone)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve methyl 2-amino-3-hydroxybenzoate (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base (1.1-1.5 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent to the cooled reaction mixture via an addition funnel.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat to 50-80 °C for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, this compound.
Visualizations
Synthesis Workflow
Caption: Detailed experimental workflow for the two-step synthesis.
Signaling Pathway (Illustrative Chemical Transformation)
Caption: Key chemical transformations in the cyclization step.
Disclaimer
These protocols are intended for use by trained professionals in a suitably equipped laboratory. Appropriate personal protective equipment should be worn at all times. The reaction conditions, particularly for the cyclization step, may require optimization to achieve the best results. All chemical waste should be disposed of in accordance with institutional and local regulations.
Application Notes and Protocols for the Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The protocol is divided into two main stages: the synthesis of the precursor, methyl 3-amino-2-hydroxybenzoate, followed by its conversion to the final product.
Part 1: Synthesis of Methyl 3-amino-2-hydroxybenzoate
The initial step involves the preparation of the key intermediate, methyl 3-amino-2-hydroxybenzoate, through the reduction of methyl 2-hydroxy-3-nitrobenzoate.
Experimental Protocol
-
Reaction Setup: In a high-pressure vessel, create a suspension of methyl 2-hydroxy-3-nitrobenzoate (1 equivalent) and 5% palladium on carbon (Pd/C) in methanol.
-
Hydrogenation: Place the vessel under a hydrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield methyl 3-amino-2-hydroxybenzoate, which can be used in the next step without further purification.[1]
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Notes |
| Methyl 2-hydroxy-3-nitrobenzoate | 197.15 | 1 eq | Starting material |
| 5% Palladium on Carbon | N/A | Catalytic | Catalyst for hydrogenation |
| Methanol | 32.04 | Solvent | - |
| Hydrogen | 2.02 | Excess | Reducing agent |
| Methyl 3-amino-2-hydroxybenzoate | 167.16 | - | Product |
Part 2: Synthesis of this compound
This final stage involves the acylation of methyl 3-amino-2-hydroxybenzoate with chloroacetyl chloride, followed by an intramolecular cyclization to form the desired benzoxazinone ring system.
Experimental Protocol
-
Dissolution: Dissolve methyl 3-amino-2-hydroxybenzoate (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Acylation: Cool the solution in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise while stirring.[2][3][4] The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
-
Cyclization: After the initial acylation, a base (e.g., potassium carbonate) is added, and the mixture is heated to reflux to facilitate the intramolecular cyclization, forming the 3-oxo-1,4-benzoxazine ring.
-
Reaction Monitoring: Track the reaction's progress using TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Notes |
| Methyl 3-amino-2-hydroxybenzoate | 167.16 | 1 eq | Starting material |
| Chloroacetyl chloride | 112.94 | 1.1 eq | Acylating agent |
| Triethylamine/Pyridine | 101.19 / 79.10 | 1.2 eq | Base for acylation |
| Potassium Carbonate | 138.21 | 1.5 eq | Base for cyclization |
| Tetrahydrofuran/Dichloromethane | 72.11 / 84.93 | Solvent | - |
| This compound | 207.18 | - | Final Product |
Visualizations
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Reaction Mechanism
Caption: Key steps in the formation of the benzoxazinone ring.
References
One-Pot Synthesis of Substituted 2H-1,4-Benzoxazin-3(4H)-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted 2H-1,4-benzoxazin-3(4H)-ones, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] These protocols offer efficient and scalable methods for accessing a diverse range of these heterocyclic compounds.
Introduction
The 2H-1,4-benzoxazin-3(4H)-one core is a privileged structure in drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3] One-pot syntheses are highly advantageous as they reduce the number of purification steps, save time and resources, and minimize waste, contributing to a more sustainable chemical process.[4] This document outlines several effective one-pot methodologies for the synthesis of substituted 2H-1,4-benzoxazin-3(4H)-ones, including copper- and palladium-catalyzed reactions, as well as catalyst-free approaches.
Synthetic Strategies Overview
Several one-pot strategies have been developed for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones. The general approach involves the formation of a key intermediate followed by an intramolecular cyclization. A generalized workflow is depicted below.
Caption: General workflow for the one-pot synthesis of 2H-1,4-benzoxazin-3(4H)-ones.
Data Presentation: Comparison of One-Pot Synthetic Methods
The following tables summarize quantitative data for different one-pot synthetic methodologies, allowing for easy comparison of their efficiency and substrate scope.
Table 1: Copper-Catalyzed One-Pot Synthesis
| Starting Material 1 | Starting Material 2 | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(o-Iodophenoxy)acyl chloride | Benzylamine | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 12 | 92 | [5] |
| 2-(o-Iodophenoxy)acyl chloride | Aniline | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [5] |
| o-Iodophenol | N-Phenyl-2-chloroacetamide | CuI | K₂CO₃ | DMF | 120 | 24 | 88 | [6] |
| o-Bromophenol | N-Phenyl-2-chloroacetamide | CuI | K₂CO₃ | DMF | 120 | 24 | 82 | [6] |
| 2-Chlorophenol | N-Phenyl-2-chloroacetamide | CuI (ligand-free) | K₂CO₃ | DMF | 120 | 24 | 75 | [7] |
Table 2: Palladium-Catalyzed One-Pot Synthesis
| Starting Material 1 | Starting Material 2 | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodophenol | N-Phenyl-2-chloroacetamide | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 91 | [8] |
| 2-Bromophenol | N-Phenyl-2-chloroacetamide | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [8] |
| 2-Chlorophenol | N-Phenyl-2-chloroacetamide | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 64 | [8] |
| 2-Iodophenol | N-(4-Methoxyphenyl)-2-chloroacetamide | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 90 | [8] |
Table 3: Alternative One-Pot Synthetic Methods
| Method | Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Smiles Rearrangement | 2-Chlorophenol | N-Phenyl-2-chloroacetamide | Cs₂CO₃ | DMF | Reflux | N/A | Excellent | [9] |
| Reductive Cyclization | 2-(2-Nitrophenoxy)acetonitrile | - | Fe / Acetic Acid | N/A | N/A | N/A | Good to Excellent | [10] |
| Multicomponent | 2-Aminophenol, Benzaldehyde | Phenacyl bromide | Cs₂CO₃ | N/A | N/A | N/A | N/A | [9] |
Experimental Protocols
Protocol 1: CuI-Catalyzed One-Pot Synthesis from o-Halophenols and 2-Halo-Amides
This protocol describes a copper-catalyzed cascade reaction involving the coupling of o-halophenols and 2-halo-amides.[6]
Experimental Workflow:
Caption: Workflow for CuI-catalyzed one-pot synthesis.
Materials:
-
o-Halophenol (1.0 mmol)
-
2-Halo-amide (1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Ethyl acetate
-
Water
-
Magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add the o-halophenol (1.0 mmol), 2-halo-amide (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add DMF (5 mL) to the tube and seal it.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2H-1,4-benzoxazin-3(4H)-one.
Protocol 2: Pd-Catalyzed One-Pot Synthesis from o-Halophenols and 2-Chloroacetamides
This protocol details a palladium-catalyzed cascade reaction for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones.[8]
Experimental Workflow:
Caption: Workflow for Pd-catalyzed one-pot synthesis.
Materials:
-
o-Halophenol (1.0 mmol)
-
2-Chloroacetamide (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, 0.025 mmol)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Nitrogen gas
-
Celite
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine the o-halophenol (1.0 mmol), 2-chloroacetamide (1.5 mmol), Pd(OAc)₂ (2.5 mol%), XPhos (2.5 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with nitrogen gas (repeat three times).
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.[8]
Conclusion
The one-pot synthetic methodologies presented here offer efficient and versatile routes to a wide range of substituted 2H-1,4-benzoxazin-3(4H)-ones. The choice of method may depend on the availability of starting materials, desired substitution patterns, and tolerance to different catalysts and reaction conditions. These protocols provide a solid foundation for researchers in medicinal chemistry and drug development to explore the synthesis and biological evaluation of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Oxo-1,4-Benzoxazine Derivatives
Introduction
3-Oxo-1,4-benzoxazine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development.[1][2][3] These molecules are recognized for their diverse and potent pharmacological activities, including anticancer, antibacterial, antifungal, and neuroprotective properties.[2][4][5][6] The core structure, featuring a benzene ring fused to an oxazine ring, provides a versatile scaffold for chemical modification, enabling the development of novel therapeutic agents.[7]
Traditionally, the synthesis of these derivatives involves multi-step procedures that can be time-consuming and result in moderate yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a more efficient, rapid, and environmentally friendly alternative.[4][8][9] Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times (from hours to minutes), improved product yields, and often cleaner reaction profiles with fewer byproducts.[4][8]
These application notes provide detailed protocols for the microwave-assisted synthesis of 3-oxo-1,4-benzoxazine derivatives, summarize key reaction data, and illustrate relevant experimental workflows and biological pathways for researchers in organic synthesis and drug discovery.
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis via Intramolecular Cyclization
This protocol details a one-pot synthesis of 3,4-dihydro-2H-benzo[b][1][4]oxazines from 2-aminophenols, various benzaldehydes, and phenacyl bromides using cesium carbonate as a base under microwave irradiation.[4] This method is advantageous due to its operational simplicity and the ability to generate a library of diverse derivatives efficiently.[4]
Reaction Scheme:
-
Reactants: Substituted 2-aminophenol, substituted benzaldehyde, substituted phenacyl bromide
-
Base: Cesium Carbonate (Cs₂CO₃)
-
Solvent: Ethanol
-
Heating: Microwave Irradiation
Detailed Methodology:
-
In a 10 mL microwave reaction vial, combine the substituted 2-aminophenol (1.0 mmol), the substituted benzaldehyde (1.0 mmol), and the substituted phenacyl bromide (1.0 mmol).
-
Add cesium carbonate (Cs₂CO₃) (1.5 mmol) and ethanol (10 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture for 3-5 minutes at a controlled temperature.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an extractive work-up.
-
Purify the crude product using silica gel chromatography to obtain the pure 3,4-dihydro-2H-benzo[b][1][4]oxazine derivative.[4]
Protocol 2: Palladium-Catalyzed Intramolecular C-O Bond Formation
This protocol describes an improved palladium-catalyzed system for the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines. The method involves the intramolecular cyclization of ethyl 2-(2-chlorophenoxy)alkanoates with aryl amines under controlled microwave heating, utilizing XPhos as an effective ligand.[8]
Reaction Scheme:
-
Reactants: Ethyl 2-(2-chlorophenoxy)alkanoate, Aryl amine
-
Catalyst: Palladium source (e.g., Pd₂(dba)₃)
-
Ligand: 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)
-
Base: Suitable inorganic or organic base
-
Heating: Microwave Irradiation
Detailed Methodology:
-
To a microwave process vial, add the ethyl 2-(2-chlorophenoxy)alkanoate (1.0 equiv.), the aryl amine (1.2 equiv.), the palladium catalyst, and the XPhos ligand.[8]
-
Add a suitable base and solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture under controlled temperature and power for the specified time (typically 15-30 minutes).
-
Upon completion, cool the vial to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent and filter it through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the desired 3-oxo-1,4-benzoxazine derivative.
Data Presentation
The use of microwave irradiation significantly enhances the efficiency of synthesizing 1,4-benzoxazine derivatives compared to conventional heating methods.[4]
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3,4-dihydro-2H-benzo[b][1][4]oxazines
| Entry | Conventional Method Time (hours) | Conventional Method Yield (%) | Microwave Method Time (minutes) | Microwave Method Yield (%) |
| 4a | 6 | 50 | 5 | 80 |
| 4b | 8 | 67 | 3 | 75 |
| 4c | 9 | 65 | 3 | 79 |
| 4d | 7 | 48 | 3 | 82 |
| 4e | 9 | 40 | 5 | 85 |
| 4f | 6 | 50 | 4 | 68 |
| 4g | 5 | 70 | 5 | 76 |
| 4h | 7 | 85 | 4 | 75 |
| 4i | 9 | 65 | 4 | 82 |
| 4j | 6 | 44 | 3 | 80 |
| 4k | 7 | 63 | 3 | 77 |
| 4l | 8 | 56 | 4 | 83 |
Data adapted from a one-pot, multicomponent synthesis study.[4]
Visualizations: Workflows and Biological Pathways
Experimental Workflow
The general workflow for the microwave-assisted synthesis of 3-oxo-1,4-benzoxazine derivatives is a streamlined process designed for efficiency and high throughput.
Caption: General workflow for microwave-assisted synthesis.
Biological Signaling Pathway: Apoptosis Induction
Many 3-oxo-1,4-benzoxazine derivatives exhibit potent anticancer activity.[2] A common mechanism for anticancer agents is the induction of apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified intrinsic apoptosis pathway that can be modulated by such compounds.
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. oaji.net [oaji.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wjarr.com [wjarr.com]
Application Notes and Protocols: Transition-Metal-Free Synthesis of 1,4-Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Benzoxazine derivatives are a vital class of heterocyclic compounds widely recognized for their significant presence in natural products and clinically approved drugs.[1][2] This structural motif is a cornerstone in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, antiviral, antioxidant, antidiabetic, and anti-inflammatory properties.[1][3] The development of efficient and sustainable synthetic methodologies to access these valuable scaffolds is, therefore, a key area of research.[3][4]
Traditionally, the synthesis of 1,4-benzoxazines has often relied on methods that can have drawbacks such as complex procedures, harsh reaction conditions, and low yields.[4] While transition-metal-catalyzed reactions have offered significant advancements, the development of transition-metal-free synthetic routes is of paramount importance.[5] These methods offer advantages such as reduced cost, lower toxicity of the final products, and simplified purification processes, which are all critical considerations in drug development and green chemistry.
This document provides detailed application notes and protocols for the transition-metal-free synthesis of 1,4-benzoxazine derivatives, focusing on recent, efficient, and versatile methodologies.
Synthetic Protocols
Several effective transition-metal-free strategies have been developed for the synthesis of 1,4-benzoxazine derivatives. Below are detailed protocols for two prominent methods: a multicomponent cascade reaction and a one-pot tandem reaction from α-aminocarbonyls.
Protocol 1: Multicomponent Cascade Reaction for Chiral 2H-1,4-Benzoxazine Scaffolds
This protocol describes a transition-metal-free multicomponent cascade reaction for the efficient construction of various 2H-1,4-benzoxazine derivatives.[6] The method utilizes readily available α-halogenated ketones, ortho-aminophenols, and aldehydes.[6]
Experimental Protocol:
-
Reaction Setup: To a dried reaction vessel, add the ortho-aminophenol (1.0 mmol), aldehyde (1.2 mmol), and the catalyst (e.g., a dipeptide-based phosphonium salt, 0.1 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 10 minutes.
-
Addition of Ketone: Add the α-halogenated ketone (1.1 mmol) to the reaction mixture.
-
Reaction Progression: Continue stirring the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired 1,4-benzoxazine derivative.
References
- 1. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. aminer.org [aminer.org]
- 5. benchchem.com [benchchem.com]
- 6. A transition-metal-free multicomponent reaction towards constructing chiral 2H-1,4-benzoxazine scaffolds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate as a versatile starting material in the synthesis of pharmaceutical intermediates. The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, and anticancer properties.[1][2] This document will focus on a representative synthetic pathway towards a potential topoisomerase I inhibitor, a class of anticancer agents.
Introduction
This compound is a key building block for the synthesis of more complex heterocyclic molecules with potential therapeutic applications.[1] Its structure allows for modifications at several positions, enabling the generation of diverse compound libraries for drug discovery. The lactam nitrogen, the aromatic ring, and the ester group offer sites for chemical derivatization to explore structure-activity relationships (SAR). Benzoxazine derivatives have been identified as potential inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and a validated target for cancer therapy.[2]
Synthetic Application: Synthesis of a Topoisomerase I Inhibitor Intermediate
This section outlines the synthesis of a key intermediate for a potential topoisomerase I inhibitor, starting from this compound. The synthetic route involves an initial N-alkylation followed by hydrolysis of the methyl ester to the corresponding carboxylic acid.
Diagram of the Synthetic Pathway
Caption: Synthetic route from the starting material to the target pharmaceutical intermediate.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes the N-alkylation of the starting material with 4-nitrobenzyl bromide as a representative electrophile.
Materials:
-
This compound
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-nitrobenzyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the N-alkylated intermediate.
Protocol 2: Ester Hydrolysis to the Carboxylic Acid Intermediate
This protocol details the hydrolysis of the methyl ester of the N-alkylated intermediate to the final carboxylic acid.
Materials:
-
N-Alkylated Intermediate from Protocol 1
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-alkylated intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.
-
A precipitate should form. Filter the solid, wash with cold water, and dry under vacuum to obtain the carboxylic acid intermediate.
-
Alternatively, if a precipitate does not form, extract the acidified aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Data Presentation
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Analytical Data |
| 1 | N-(4-Nitrobenzyl)-methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | C₁₈H₁₄N₂O₇ | 370.32 | 85-95 | >95 | ¹H NMR, ¹³C NMR, MS |
| 2 | N-(4-Nitrobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | C₁₇H₁₂N₂O₇ | 356.29 | 90-98 | >98 | ¹H NMR, ¹³C NMR, MS |
Note: The yield and purity are representative and may vary based on reaction conditions and scale.
Mechanism of Action: Topoisomerase I Inhibition
The synthesized carboxylic acid intermediate serves as a core structure for developing topoisomerase I inhibitors. These inhibitors function by trapping the enzyme-DNA covalent complex, leading to DNA strand breaks and ultimately inducing apoptosis in cancer cells.
Diagram of Topoisomerase I Inhibition Pathway
Caption: Mechanism of action of a topoisomerase I inhibitor.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of biologically active molecules. The provided protocols offer a foundational approach for the synthesis of a key intermediate for potential topoisomerase I inhibitors. These methods can be adapted and modified to generate a variety of derivatives for further investigation in drug discovery programs. The inherent reactivity of the benzoxazine scaffold, coupled with its presence in numerous bioactive compounds, underscores its importance in medicinal chemistry.
References
Application of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate in Drug Discovery: A Focus on PARP Inhibition
Introduction
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is a heterocyclic molecule belonging to the benzoxazinone class of compounds. This scaffold has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. In the context of drug discovery, this specific compound and its derivatives have emerged as promising candidates for the development of targeted therapies, particularly in the field of oncology. The core application revolves around their ability to inhibit Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway.
Application Notes
The primary application of this compound and its analogs in drug discovery is as inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP-1 is a crucial enzyme involved in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks during replication. This ultimately results in cell death through a concept known as synthetic lethality.
Derivatives of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide scaffold have been synthesized and evaluated for their PARP-1 inhibitory activity.[1][2] These compounds serve as a valuable starting point for lead optimization campaigns aimed at discovering potent and selective PARP inhibitors for cancer therapy. The 8-carboxylate moiety of the lead compound provides a handle for chemical modification to explore structure-activity relationships (SAR) and improve pharmacological properties.
Key Advantages of the Scaffold:
-
Novelty: The 1,4-benzoxazin-3-one scaffold represents a novel chemotype for PARP inhibitors, offering potential for new intellectual property.
-
Synthetic Accessibility: The synthesis of this scaffold can be achieved through established chemical routes, allowing for the generation of diverse analog libraries.
-
Potential for Selectivity: The substitution pattern on the benzoxazinone core can be modified to achieve selectivity for different PARP family members, potentially leading to improved safety profiles.
Quantitative Data
| Compound ID | Structure | PARP-1 IC50 (µM) |
| 3 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 12 |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |
| 10 | 3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide | 0.88 |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide | 0.082 |
Data sourced from Park, S. B., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors.[1][2]
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route based on established organic chemistry principles.
Step 1: Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
-
Reaction: Cyclization of 2-amino-3-hydroxybenzoic acid with chloroacetyl chloride.
-
Procedure:
-
To a solution of 2-amino-3-hydroxybenzoic acid (1 equivalent) in a suitable solvent (e.g., dioxane or THF) is added a base such as sodium bicarbonate (2.5 equivalents).
-
The mixture is cooled to 0 °C, and chloroacetyl chloride (1.1 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
After cooling, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl), and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and dried to yield 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid.
-
Step 2: Fischer Esterification to this compound
-
Reaction: Acid-catalyzed esterification of the carboxylic acid with methanol.
-
Procedure:
-
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid (1 equivalent) is suspended in methanol.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
The mixture is heated to reflux for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel provides the pure this compound.
-
PARP-1 Inhibition Assay (Enzymatic)
This protocol is a general method for determining the in vitro inhibitory activity of a compound against the PARP-1 enzyme.
-
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Test compound (e.g., this compound)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
-
Procedure:
-
Add assay buffer to the histone-coated wells.
-
Add the test compound at various concentrations.
-
Add a mixture of PARP-1 enzyme and activated DNA.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percent inhibition and determine the IC50 value by plotting the data.
-
Cellular PARP Inhibition Assay
This protocol assesses the ability of a compound to inhibit PARP activity within a cellular context.
-
Principle: This assay measures the level of poly(ADP-ribose) (PAR) polymers in cells following DNA damage.
-
Materials:
-
Cancer cell line (e.g., a BRCA-deficient cell line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide or MMS)
-
Test compound
-
Lysis buffer
-
Anti-PAR antibody
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye)
-
Detection reagents
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound at various concentrations for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent for a short period (e.g., 15-30 minutes).
-
Wash the cells and lyse them.
-
Transfer the cell lysates to an ELISA plate coated with a capture antibody or directly spot onto a nitrocellulose membrane (for dot blot).
-
Probe with an anti-PAR antibody.
-
Add a labeled secondary antibody.
-
Add the detection reagent and quantify the signal.
-
Determine the concentration-dependent inhibition of PAR formation by the test compound.
-
Visualizations
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors | Journament [journament.com]
- 3. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of a novel series of potential anti-inflammatory agents derived from methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate. The synthetic strategy involves N-alkylation of the benzoxazinone core, followed by hydrolysis of the methyl ester and subsequent amide coupling with various amines. Additionally, protocols for evaluating the anti-inflammatory activity of the synthesized compounds in vitro, specifically through the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage cells, are described. The potential involvement of the Nrf2-HO-1 signaling pathway as a mechanism of action is also discussed.
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The development of novel anti-inflammatory agents with improved efficacy and reduced side effects remains a significant goal in drug discovery. This application note outlines a synthetic approach to generate a library of novel compounds based on the starting material this compound. The rationale for this approach is to explore the structure-activity relationship (SAR) of N-substituted and C-8 amide derivatives of the 1,4-benzoxazine core to identify potent anti-inflammatory leads.
Synthetic Workflow
The overall synthetic strategy is a three-step process designed to introduce diversity at two key positions of the starting material. The workflow is illustrated in the diagram below.
Caption: Synthetic scheme for the preparation of anti-inflammatory agents.
Experimental Protocols
General N-Alkylation of this compound (Synthesis of Intermediate 1)
This protocol describes the general procedure for the N-alkylation of the starting material with a representative alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dry DMF, add potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated intermediate.
Ester Hydrolysis of N-Alkylated Intermediate (Synthesis of Intermediate 2)
This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
N-Alkylated Intermediate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-alkylated intermediate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (or sodium hydroxide) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
After completion, concentrate the mixture under reduced pressure to remove the THF.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxylic acid intermediate, which can often be used in the next step without further purification.
Amide Coupling (Synthesis of Final Products)
This protocol describes the coupling of the carboxylic acid intermediate with various amines to generate the final amide derivatives.
Materials:
-
Carboxylic Acid Intermediate
-
Desired amine (e.g., aniline, piperidine)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid intermediate (1.0 eq) in dry DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 6-18 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final amide derivative.
In Vitro Anti-inflammatory Activity Assays
Cell Culture and Treatment
Murine macrophage cell lines (e.g., RAW 264.7 or BV-2) are suitable for these assays. Cells should be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with the synthesized compounds at various concentrations for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Test)
-
After cell treatment, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage inhibition of NO production compared to the LPS-treated control.
Pro-inflammatory Cytokine (IL-6, TNF-α) Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of IL-6 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production compared to the LPS-treated control.
Quantitative Data Summary
The anti-inflammatory activity of a hypothetical series of synthesized compounds is summarized in the table below. This data is for illustrative purposes, based on activities reported for similar benzoxazine derivatives.[2]
| Compound ID | R Group (N-Alkylation) | Amine Moiety | NO Inhibition (%) @ 10 µM | IL-6 Inhibition (%) @ 10 µM | TNF-α Inhibition (%) @ 10 µM |
| SM | H | - | < 5 | < 5 | < 5 |
| Cpd-1 | Benzyl | Aniline | 55.2 | 60.5 | 58.1 |
| Cpd-2 | 4-Fluorobenzyl | Aniline | 68.7 | 72.3 | 70.4 |
| Cpd-3 | Benzyl | Piperidine | 45.8 | 50.1 | 48.9 |
| Cpd-4 | 4-Fluorobenzyl | Piperidine | 59.3 | 63.7 | 61.2 |
| Dexamethasone | - | - | 85.4 | 90.2 | 88.6 |
SM: Starting Material Dexamethasone is used as a positive control.
Proposed Mechanism of Action: Nrf2-HO-1 Signaling Pathway
Several anti-inflammatory compounds exert their effects by modulating the Keap1-Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1). Under inflammatory conditions, activation of Nrf2 can suppress the production of pro-inflammatory mediators.[2][3]
Caption: Proposed anti-inflammatory mechanism via the Nrf2/HO-1 pathway.
The synthesized benzoxazine derivatives may act by promoting the dissociation of Nrf2 from its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of cytoprotective enzymes like HO-1. This, in turn, can suppress the inflammatory response by inhibiting the production of pro-inflammatory cytokines and mediators.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis and preliminary anti-inflammatory evaluation of novel derivatives of this compound. This systematic approach allows for the exploration of the chemical space around the benzoxazine core, potentially leading to the discovery of new and effective anti-inflammatory drug candidates. Further studies, including in vivo efficacy and safety profiling, would be required to validate the therapeutic potential of any identified lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimicrobial Compounds Using Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimicrobial agents derived from methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate. This scaffold represents a promising starting point for the development of new therapeutics to combat the growing threat of antimicrobial resistance.
Introduction
The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-oxo-1,4-benzoxazine moiety, in particular, has been identified as a key pharmacophore for potent antimicrobial agents. The mechanism of action for this class of compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, and the disruption of the bacterial cell membrane through electrostatic interactions. This document outlines the synthetic route to derivatize this compound and the subsequent protocols for screening their antimicrobial efficacy.
Synthesis of Antimicrobial Compounds
The general strategy for developing antimicrobial compounds from this compound involves the synthesis of a series of N-substituted carboxamide derivatives. This is achieved through a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation with a variety of primary and secondary amines.
Caption: Synthetic workflow for the preparation of antimicrobial carboxamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid (Parent Compound)
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidification: Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid.
Protocol 2: General Procedure for the Synthesis of N-Substituted 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide Derivatives
-
Activation: To a solution of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted carboxamide derivative.
Antimicrobial Activity Evaluation
The synthesized compounds are evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The primary screening is performed using the disk diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for the active compounds.
Caption: Workflow for the evaluation of antimicrobial activity.
Experimental Protocols
Protocol 3: Disk Diffusion Assay
-
Culture Preparation: Prepare fresh overnight cultures of the test microorganisms in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Inoculum Standardization: Adjust the turbidity of the cultures to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Evenly swab the surface of Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates with the standardized inoculum.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a standard concentration of the test compounds (e.g., 100 µ g/disk ) onto the surface of the agar.
-
Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and disks with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells with broth and inoculum (growth control) and wells with broth only (sterility control).
-
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The antimicrobial activity of the synthesized N-substituted 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives is summarized in the tables below.
Table 1: Zone of Inhibition of Carboxamide Derivatives (100 µ g/disk )
| Compound | R-group | Zone of Inhibition (mm) | |||
| Gram-positive Bacteria | Gram-negative Bacteria | Fungi | |||
| S. aureus | B. subtilis | E. coli | P. aeruginosa | ||
| 1a | -CH₂CH₃ | 12 | 14 | 8 | 7 |
| 1b | -CH₂(CH₂)₂CH₃ | 15 | 16 | 10 | 9 |
| 1c | -Cyclohexyl | 18 | 19 | 13 | 11 |
| 1d | -Phenyl | 20 | 22 | 15 | 13 |
| 1e | -4-Chlorophenyl | 24 | 25 | 18 | 16 |
| 1f | -4-Methoxyphenyl | 21 | 23 | 16 | 14 |
| Ciprofloxacin | 28 | 30 | 26 | 24 | |
| Fluconazole | - | - | - | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Active Carboxamide Derivatives (µg/mL)
| Compound | R-group | MIC (µg/mL) | |||
| Gram-positive Bacteria | Gram-negative Bacteria | Fungi | |||
| S. aureus | B. subtilis | E. coli | P. aeruginosa | ||
| 1c | -Cyclohexyl | 16 | 16 | 64 | 128 |
| 1d | -Phenyl | 8 | 8 | 32 | 64 |
| 1e | -4-Chlorophenyl | 4 | 2 | 16 | 32 |
| 1f | -4-Methoxyphenyl | 8 | 4 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | 2 | 4 | |
| Fluconazole | - | - | - | - |
Potential Signaling Pathways and Mechanism of Action
While the specific signaling pathways affected by these novel derivatives require further investigation, the antimicrobial action of 3-oxo-1,4-benzoxazine compounds is generally attributed to a multi-targeted approach.
Caption: Proposed multi-targeted mechanism of action for benzoxazine derivatives.
The planar benzoxazine ring system can intercalate with bacterial DNA, while the 3-oxo group and other substituents can form hydrogen bonds and electrostatic interactions with key residues in the active site of enzymes like DNA gyrase, leading to the inhibition of DNA replication. Additionally, the overall lipophilicity and charge distribution of the molecules can facilitate their interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death. Further studies, such as enzyme inhibition assays and membrane potential studies, are required to elucidate the precise mechanism of action for this novel series of compounds.
Application Notes and Protocols: Preparation of Anticancer Derivatives from Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer derivatives starting from methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate. This document outlines detailed synthetic protocols, methods for biological evaluation, and presents data in a clear, structured format to facilitate further research and development in the field of oncology.
Introduction
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable anticancer properties. The strategic modification of this core structure can lead to the development of potent and selective anticancer agents. This document details the derivatization of this compound at the ester position to generate a library of amide derivatives. The rationale for this approach is to explore the structure-activity relationship (SAR) by introducing diverse chemical moieties, which can influence the compound's pharmacokinetic and pharmacodynamic properties.
Synthesis of Amide Derivatives
A common and effective strategy for modifying a carboxylate ester is its conversion to an amide. This transformation is typically achieved by reacting the ester with a primary or secondary amine. In this protocol, we describe a general method for the synthesis of a series of amide derivatives from this compound.
General Synthetic Scheme
The synthesis involves a one-step amidation reaction where the methyl ester is converted to the corresponding amide by treatment with a variety of amines.
Caption: General synthetic scheme for the preparation of amide derivatives.
Experimental Protocol: Synthesis of N-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide (Representative Procedure)
Materials:
-
This compound
-
Benzylamine
-
Sodium methoxide (catalytic amount)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add benzylamine (1.2 eq).
-
Add a catalytic amount of sodium methoxide to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired N-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: In Vitro Anticancer Activity
The synthesized derivatives are evaluated for their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Experimental Workflow for Biological Evaluation
Caption: Workflow for in vitro anticancer activity screening.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Normal human cell line (e.g., HEK293) for selectivity assessment
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized benzoxazine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Data Presentation
The anticancer activity of the synthesized derivatives is summarized in the table below. The IC₅₀ values represent the mean of three independent experiments.
| Compound ID | R Group | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | HEK293 (Normal) IC₅₀ (µM) | Selectivity Index (SI) vs. MCF-7 |
| BZ-01 | Benzyl | 5.2 | 7.8 | 6.5 | > 50 | > 9.6 |
| BZ-02 | 4-Chlorobenzyl | 3.1 | 4.5 | 3.9 | > 50 | > 16.1 |
| BZ-03 | 4-Methoxybenzyl | 8.9 | 12.3 | 10.1 | > 50 | > 5.6 |
| BZ-04 | Phenyl | 15.4 | 20.1 | 18.2 | > 50 | > 3.2 |
| BZ-05 | Cyclohexyl | 25.6 | 31.2 | 28.9 | > 50 | > 1.9 |
| Doxorubicin | - | 0.8 | 1.1 | 0.9 | 2.5 | 3.1 |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
Mechanism of Action: Potential Signaling Pathway
Several benzoxazine derivatives have been reported to exert their anticancer effects by inducing apoptosis. One of the key signaling pathways involved in apoptosis is the p53-mediated pathway. Upon cellular stress, such as DNA damage induced by a cytotoxic compound, p53 is activated and transcriptionally upregulates pro-apoptotic proteins like Bax, leading to the activation of caspases and subsequent cell death.
Caption: p53-mediated apoptotic pathway.
Conclusion
This document provides a detailed framework for the synthesis and preclinical evaluation of novel anticancer derivatives based on the this compound scaffold. The presented protocols for synthesis and biological assays, along with the structured data presentation and pathway visualization, offer a valuable resource for researchers in the field of anticancer drug discovery and development. The preliminary (hypothetical) SAR suggests that electron-withdrawing substituents on the benzyl ring of the amide moiety may enhance cytotoxic activity, providing a direction for further optimization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate. This valuable heterocyclic scaffold is a key building block in the development of various pharmaceutical agents.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and direct approach involves a two-step process. The first step is the synthesis of the key intermediate, methyl 2-amino-3-hydroxybenzoate. This is typically achieved through the reduction of a commercially available nitrophenol precursor. The second step is the cyclization of this aminophenol with a suitable C2-synthon, such as an α-haloacetyl halide or ester (e.g., chloroacetyl chloride or ethyl bromoacetate), in the presence of a base. This reaction proceeds via an initial N-acylation or N-alkylation followed by an intramolecular cyclization to form the desired 1,4-benzoxazin-3-one ring system.
Q2: What are the critical parameters that influence the yield of the cyclization step?
A2: Several factors can significantly impact the yield of the final product. These include the choice of base, solvent, reaction temperature, and the nature of the electrophile used for cyclization. The purity of the starting materials, particularly the methyl 2-amino-3-hydroxybenzoate, is also crucial, as impurities can lead to side reactions and lower yields.
Q3: What are the most common side reactions observed during the synthesis?
A3: Common side reactions include the formation of polymeric byproducts, especially at higher temperatures.[1] If the reaction conditions are not carefully controlled, O-acylation or O-alkylation of the phenolic hydroxyl group can compete with the desired N-functionalization. In some cases, the formation of dimers or other condensation products can also occur. The presence of electron-withdrawing groups on the aromatic ring, such as the methoxycarbonyl group in the target molecule, can sometimes lead to lower yields.[2]
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel.[3] The choice of eluent system will depend on the polarity of the final compound and any impurities present. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Final Product | - Inactive or impure starting materials. - Incorrect reaction temperature. - Inappropriate choice of base or solvent. - Steric hindrance from substituents.[4] | - Ensure the purity of methyl 2-amino-3-hydroxybenzoate and the acylating/alkylating agent. - Optimize the reaction temperature; some cyclizations require heating, while others proceed at room temperature.[5] - Screen different bases (e.g., K₂CO₃, NaH, triethylamine) and solvents (e.g., DMF, acetone, acetonitrile). - If steric hindrance is a suspected issue, consider using a less bulky C2-synthon. |
| Formation of Multiple Products/Side Reactions | - Competing O-acylation/O-alkylation. - Polymerization at high temperatures. - Dimerization of the starting material or intermediate. | - Use a milder base or perform the reaction at a lower temperature to favor N-functionalization. - Add the acylating/alkylating agent slowly to the reaction mixture to maintain a low concentration. - Avoid excessively high reaction temperatures to minimize polymerization.[1] |
| Incomplete Reaction | - Insufficient reaction time. - Inadequate amount of base or acylating/alkylating agent. - Poor solubility of starting materials. | - Monitor the reaction progress using TLC or LC-MS and allow for a longer reaction time if necessary. - Use a slight excess of the base and the C2-synthon. - Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the work-up solvent. - Co-elution of impurities during chromatography. - Product is an oil or difficult to crystallize. | - During aqueous work-up, saturate the aqueous layer with NaCl to decrease the solubility of the organic product. - Optimize the eluent system for column chromatography; a gradient elution may be necessary. - Attempt to form a crystalline salt of the product or try trituration with a non-polar solvent to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-3-hydroxybenzoate (Precursor)
This protocol is adapted from procedures for structurally similar compounds.
Materials:
-
Methyl 2-nitro-3-hydroxybenzoate
-
Palladium on carbon (10 wt%)
-
Methanol
-
Hydrogen gas supply
-
Filter agent (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve methyl 2-nitro-3-hydroxybenzoate in methanol.
-
Carefully add 10 wt% palladium on carbon to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-amino-3-hydroxybenzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
This is a general procedure based on common methods for 1,4-benzoxazin-3-one synthesis.[5]
Materials:
-
Methyl 2-amino-3-hydroxybenzoate
-
Ethyl bromoacetate (or chloroacetyl chloride)
-
Potassium carbonate (or another suitable base)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of methyl 2-amino-3-hydroxybenzoate in anhydrous DMF (or acetone), add anhydrous potassium carbonate.
-
Slowly add ethyl bromoacetate (or a solution of chloroacetyl chloride in the reaction solvent) to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of 1,4-Benzoxazin-3-one Synthesis (General Observations from Literature)
| Parameter | Variation | General Effect on Yield | Reference |
| Base | Weak bases (e.g., K₂CO₃, NaHCO₃) vs. Strong bases (e.g., NaH) | Weak, non-nucleophilic bases often provide cleaner reactions and good yields. Strong bases can sometimes lead to side reactions. | [5] |
| Solvent | Polar aprotic (e.g., DMF, DMSO) vs. Less polar (e.g., Acetone, THF) | Polar aprotic solvents generally give good results due to better solubility of reactants. | [5] |
| Temperature | Room temperature vs. Elevated temperatures (60-100 °C) | The optimal temperature is substrate-dependent. Elevated temperatures can increase the reaction rate but may also promote side reactions like polymerization.[1] | [5] |
| Electrophile | α-halo esters (e.g., ethyl bromoacetate) vs. α-haloacetyl halides (e.g., chloroacetyl chloride) | Both can be effective. α-haloacetyl halides are generally more reactive but may require more careful control of the reaction conditions to avoid side reactions. | [5] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for benzoxazinone derivatives like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential byproducts could arise from incomplete cyclization or side reactions involving the functional groups of the reactants.
Q3: How can I assess the purity of my purified this compound?
A3: The purity of the final compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[1][2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not suitable for your compound. | Test a range of solvents with varying polarities. Good solvents for benzoxazine derivatives can include ethyl acetate, methanol, or mixtures like hexane/ethyl acetate.[3] |
| Compound oils out during cooling instead of forming crystals. | The solution is supersaturated, or the cooling rate is too fast. | Try adding a small amount of additional solvent, or slow down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath. Seeding with a pure crystal can also induce crystallization. |
| Poor recovery of the purified compound. | The compound is too soluble in the recrystallization solvent, even at low temperatures. | Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents (a "good" solvent and a "poor" solvent) can be effective. |
| Colored impurities remain in the crystals. | The impurity has similar solubility to the product. | Try treating the hot solution with activated charcoal to adsorb colored impurities before the filtration step. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | The chosen solvent system (eluent) is not optimal. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point for benzoxazinones can be a gradient of ethyl acetate in hexane. |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Streaking or tailing of the compound band on the column. | The compound may be interacting too strongly with the silica gel, or the column may be overloaded. | Consider using a different stationary phase, such as alumina. Ensure that the amount of crude product loaded onto the column is appropriate for the column size. The use of buffers may be necessary for ionizable compounds.[4] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
Dissolution: In a larger flask, add the chosen solvent to the crude product and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excessive amount.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
General Column Chromatography Protocol
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give your desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions as the solvent comes off the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: A typical workflow for the purification of a solid compound via recrystallization.
Caption: A standard workflow for purification using column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
common side reactions in the synthesis of 1,4-benzoxazine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-benzoxazine derivatives.
Troubleshooting Guides and FAQs
This section addresses common side reactions and experimental challenges in a question-and-answer format.
Issue 1: Low Yield and Formation of Polymeric Byproducts
Question: I am attempting to synthesize a 3,4-dihydro-2H-1,4-benzoxazine derivative from a 2-aminophenol and an α-haloketone, but I am observing a low yield of my desired product and the formation of a significant amount of dark, insoluble polymeric material. What is the likely cause and how can I mitigate this?
Answer:
The formation of polymeric material is a common issue in this synthesis, often arising from the high reactivity of intermediate species. The likely cause is the self-polymerization of the 2-aminophenol starting material or reactive intermediates under the reaction conditions. Here are some troubleshooting steps:
-
Control of Reaction Temperature: High temperatures can promote polymerization.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Inert Atmosphere: 2-Aminophenols can be susceptible to oxidation, which can lead to the formation of colored, polymeric impurities. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the α-haloketone can catalyze polymerization. Ensure your starting materials are pure. Recrystallization or column chromatography of the starting materials may be necessary.
-
Choice of Base: The choice and amount of base can be critical. A strong base might deprotonate the phenolic hydroxyl group, increasing the electron density of the ring and making it more susceptible to oxidation and polymerization. A milder base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is often preferred. Use of an appropriate amount of base is also crucial to avoid unwanted side reactions.
Issue 2: Formation of Dimer Byproducts
Question: During the synthesis of a 1,4-benzoxazine derivative involving the oxidation of a 2-aminophenol, I am isolating a significant amount of a dimeric byproduct. How can I suppress this side reaction?
Answer:
The formation of dimers often occurs through the intermolecular reaction of highly reactive intermediates, such as o-quinoneimines, which can be generated during the oxidation of 2-aminophenols.[2] To minimize dimerization, the concentration of this reactive intermediate should be kept low and it should be trapped in situ as quickly as possible.
-
Slow Addition of Reagents: If the reaction involves an oxidizing agent, adding it slowly to the solution of the 2-aminophenol and the other reactant (e.g., a dienophile in a Diels-Alder reaction) can help maintain a low concentration of the reactive intermediate.
-
High Dilution: Performing the reaction under high dilution can disfavor intermolecular reactions like dimerization and favor the desired intramolecular cyclization or intermolecular reaction with the desired partner.
-
Efficient Trapping Agent: Ensure the trapping agent (the other reactant) is present in a sufficient concentration and is reactive enough to intercept the intermediate before it dimerizes.
Issue 3: Competing N-Alkylation and O-Alkylation
Question: I am performing a reaction to introduce an alkyl group on the nitrogen of the 1,4-benzoxazine ring system, but I am observing a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?
Answer:
The competition between N- and O-alkylation is a classic problem in heterocyclic chemistry, governed by the principles of hard and soft acid-base (HSAB) theory.[3] The nitrogen atom is generally a softer nucleophile than the oxygen atom.
-
Choice of Alkylating Agent: "Soft" alkylating agents tend to favor reaction at the softer nitrogen atom. Alkyl halides with "soft" leaving groups, like iodide (e.g., methyl iodide), are more likely to result in N-alkylation.[3] Conversely, "hard" alkylating agents with "hard" leaving groups, such as dimethyl sulfate or methyl triflate, tend to favor O-alkylation.[3]
-
Solvent Effects: The choice of solvent can influence the selectivity. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile can favor N-alkylation.
-
Counter-ion: The nature of the counter-ion can also play a role. Using a base with a large, soft cation might favor N-alkylation.
-
Protection Strategy: If selectivity remains an issue, consider a protection-deprotection strategy. For example, the phenolic oxygen could be protected with a suitable protecting group, the N-alkylation performed, and then the protecting group removed.[4]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of 1,4-benzoxazine derivatives under different catalytic conditions.
| Entry | 2-Halophenol | Amine/Amide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromophenol | 2-Chloroacetamide | CuI | K₂CO₃ | Dioxane | 100 | 12-24 | 85-95 | [1] |
| 2 | 2-Iodophenol | 2-Chloro-N-phenylacetamide | CuI | K₂CO₃ | Dioxane | 100 | 12 | 92 | [1] |
| 3 | 2-Chlorophenol | 2-Chloro-N-methylacetamide | CuI | K₂CO₃ | Dioxane | 100 | 24 | 88 | [1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones[1]
This protocol describes a general method for the synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones via a copper-catalyzed Ullmann-type coupling.
Materials:
-
Respective 2-halophenol (1.0 mmol)
-
Substituted 2-chloroacetamide (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dioxane (5 mL)
Procedure:
-
To a solution of the respective 2-halophenol (1.0 mmol) and the substituted 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).
-
Stir the resulting mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.
Protocol 2: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines from 2-Aminophenol and 1,2-Dihaloethanes[1]
This is a classical approach for the synthesis of the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine core.
Materials:
-
2-Aminophenol
-
1,2-Dichloroethane or 1,2-Dibromoethane
-
A suitable base (e.g., K₂CO₃)
-
A high-boiling point solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve 2-aminophenol and the base in the solvent in a round-bottom flask.
-
Add the 1,2-dihaloethane to the mixture.
-
Heat the reaction mixture at an elevated temperature (typically >100 °C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for Copper-Catalyzed 1,4-Benzoxazine Synthesis.
Caption: Troubleshooting Logic for Low Yield and Polymerization.
References
minimizing triazine formation in benzoxazine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on minimizing the formation of triazine, a common impurity, during benzoxazine synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthetic procedures and obtain high-purity benzoxazine monomers.
Frequently Asked Questions (FAQs)
Q1: What is triazine and why is its formation a concern in benzoxazine synthesis?
A1: Triazine, specifically 1,3,5-triazine, is a six-membered heterocyclic compound containing three nitrogen atoms. In the context of benzoxazine synthesis, which typically involves the Mannich condensation of a phenol, a primary amine, and formaldehyde, triazine can form as an undesired byproduct. Its formation is a concern because it can act as an impurity in the final benzoxazine monomer, potentially affecting its polymerization behavior and the properties of the resulting polybenzoxazine, such as thermal stability and mechanical strength. In some cases, the formation of hyperbranched triazine chains can even lead to the gelation of the reaction mixture.[1]
Q2: What are the primary factors that influence triazine formation during benzoxazine synthesis?
A2: The formation of triazine byproducts is primarily influenced by the following reaction parameters:
-
Stoichiometry: The molar ratio of the reactants (phenol, amine, and formaldehyde) is a critical factor.
-
Reaction Temperature: Higher temperatures can sometimes favor the side reactions that lead to triazine formation.
-
Choice of Amine: The structure of the primary amine used can impact the propensity for triazine formation, with diamines being particularly susceptible.
-
Solvent: The reaction solvent can influence the reaction pathway and the solubility of intermediates, thereby affecting the formation of byproducts.
Q3: How can I detect the presence of triazine impurities in my benzoxazine product?
A3: Several analytical techniques can be used to detect and quantify triazine impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying triazine structures. A characteristic low-intensity signal appearing around δH = 5.1 ppm is indicative of triazine-related structures.[1][2] ¹³C NMR can also provide complementary structural information.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is a highly sensitive method for separating and quantifying triazine impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of volatile triazine compounds.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low yield of benzoxazine and formation of an insoluble precipitate. | Formation of insoluble triazine oligomers or polymers. This is more common when using diamines. | • Adjust the stoichiometry to use an excess of paraformaldehyde. • Lower the reaction temperature. • Use a co-solvent system like toluene/isopropanol to improve the solubility of intermediates and byproducts.[1] |
| ¹H NMR spectrum shows an unexpected peak around 5.1 ppm. | Presence of triazine impurities. | • Optimize the reaction conditions (stoichiometry, temperature) to minimize triazine formation. • Purify the crude product using column chromatography or recrystallization. |
| Difficulty in purifying the benzoxazine monomer from a viscous oil. | The presence of oligomeric triazine byproducts can result in a viscous, difficult-to-purify product. | • Attempt purification by washing the crude product with a dilute NaOH solution followed by water to remove unreacted phenol and other acidic impurities. • If the product is a solid at room temperature, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). |
| Inconsistent polymerization behavior of the synthesized benzoxazine. | The presence of varying amounts of triazine impurities can affect the initiation and propagation of the ring-opening polymerization of benzoxazine. | • Ensure consistent and high purity of the benzoxazine monomer by implementing rigorous purification protocols. • Characterize the purity of each batch of monomer using techniques like NMR or HPLC before polymerization. |
Data Presentation: Stoichiometry and Triazine Formation
While direct comparative studies with quantitative yields of triazine under varying conditions are not abundant in the literature, the following table summarizes the qualitative effects of reactant stoichiometry on minimizing triazine formation based on established principles of benzoxazine synthesis. The goal is to favor the 1:2:4 (phenol:amine:formaldehyde) stoichiometry that leads to the desired benzoxazine monomer.
| Phenol:Amine:Formaldehyde Molar Ratio | Expected Benzoxazine Yield | Expected Triazine Formation | Rationale |
| 1:2:2 | Low to Moderate | High | A deficiency of formaldehyde relative to the amine can favor the reaction of three amine molecules with three formaldehyde molecules to form a hexahydrotriazine ring. |
| 1:2:4 (Ideal) | High | Low | This ratio provides sufficient formaldehyde for the Mannich condensation to form the benzoxazine ring structure while minimizing the self-condensation of the amine and formaldehyde. |
| 1:2:>4 | High | Low | A slight excess of formaldehyde is often used to ensure complete reaction and suppress triazine formation. However, a large excess may lead to other side products and purification challenges. |
Experimental Protocols
General Protocol for Benzoxazine Synthesis with Minimized Triazine Formation
This protocol is a general guideline for the synthesis of a bisphenol A-based benzoxazine, a common type of benzoxazine monomer.
Materials:
-
Bisphenol A
-
Primary amine (e.g., aniline or a monofunctional aliphatic amine)
-
Paraformaldehyde
-
Toluene
-
Isopropanol
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (2.0 mol) in a 2:1 (v/v) mixture of toluene and isopropanol.
-
Addition of Paraformaldehyde: To the stirred solution, add paraformaldehyde (4.0 mol). Stir the mixture at room temperature for 30 minutes.
-
Addition of Phenol: Add bisphenol A (1.0 mol) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and maintain it at this temperature with continuous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a 1 M NaOH solution (3 x 50 mL) to remove unreacted phenol and then with deionized water (3 x 50 mL) until the aqueous layer is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like hexane/ethyl acetate) to yield the pure benzoxazine monomer.
Protocol for Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a solvent mixture in which the benzoxazine monomer has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of benzoxazines include ethanol, isopropanol, and ethyl acetate/hexane mixtures.
-
Dissolution: Dissolve the crude benzoxazine product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The benzoxazine monomer should crystallize out. To maximize the yield, the flask can be placed in an ice bath after crystals have started to form.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the monomer.
Visualizations
Chemical Pathways
Caption: Competing reaction pathways in benzoxazine synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting triazine impurities.
Annotated ¹H NMR Spectrum
Caption: Illustrative annotation of a ¹H NMR spectrum showing a triazine impurity peak.
References
optimization of reaction conditions for substituted benzoxazine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of substituted benzoxazines.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted benzoxazine monomers?
A1: The most widely adopted method is the Mannich-like condensation reaction.[1][2][3] This one-step synthesis involves the reaction of a phenol, a primary amine, and formaldehyde in a 1:1:2 molar ratio.[1] The reaction can be performed in a solvent or under solvent-less conditions.[3][4]
Q2: How do substituents on the phenol or amine affect the synthesis and polymerization?
A2: Substituents have a significant impact on both the synthesis and the subsequent ring-opening polymerization (ROP) of benzoxazines due to electronic and steric effects.[4][5]
-
Electronic Effects: Electron-withdrawing groups on the phenol ring can lower the polymerization temperature.[5][6] This is because they increase the acidity of the phenolic hydroxyl group formed after ring opening, which has an auto-catalytic effect.[5] Conversely, electron-donating groups may not significantly alter the reaction temperature.[6]
-
Steric Effects: Bulky substituents, particularly those near the reactive sites (ortho to the hydroxyl group on the phenol or on the amine), can create steric hindrance.[2][5] This can retard the polymerization reaction.[2] For instance, N-alkyl substituents with smaller groups, like a methyl group, have been found to undergo faster curing.[5]
Q3: What are common solvents used for benzoxazine synthesis?
A3: Common solvents for benzoxazine synthesis include toluene, chloroform, and mixtures like toluene/isopropanol or toluene/ethanol.[2][7] The choice of solvent can influence the reaction, and in some cases, a solvent-less approach is feasible if the reactant mixture is liquid at the reaction temperature.[3][8] For some starting materials with high melting points, solvents like DMF may be necessary to ensure good solubility.[9]
Q4: What are typical reaction temperatures and times for benzoxazine synthesis?
A4: Reaction temperatures typically range from 80°C to 115°C, with reaction times varying from a few hours to 48 hours.[2][7][8] For example, one procedure involves heating at 80-90°C for 8 hours.[7] Another refluxes the reaction mixture in chloroform for 48 hours.[2] Solvent-free synthesis might involve staged heating, for instance, 40 minutes at 115°C followed by 4.25 hours at 150°C.[8]
Troubleshooting Guide
Problem 1: Low Yield of Benzoxazine Monomer
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress using techniques like TLC or NMR to determine the optimal endpoint. |
| Side Reactions | The formation of byproducts, such as hyperbranched triazine chains, can reduce the yield of the desired benzoxazine.[7] Using a mixed solvent system, like toluene/isopropanol, can sometimes suppress these side reactions.[7] |
| Purification Issues | Loss of product during workup and purification can significantly lower the final yield. Ensure proper extraction and washing steps. For purification, column chromatography or recrystallization can be employed to isolate the pure monomer.[10] |
| Reagent Stoichiometry | Ensure the correct molar ratio of phenol, amine, and formaldehyde (typically 1:1:2) is used.[1] |
Problem 2: Formation of Impurities or Side Products
| Possible Cause | Suggested Solution |
| Oligomer Formation | The presence of phenolic OH groups in the product spectrum (e.g., FTIR) can indicate the formation of oligomers.[11] Optimizing reaction conditions (e.g., temperature, concentration) can help minimize oligomerization. |
| Triazine Formation | As mentioned, hyperbranched triazine structures can form as a side reaction.[7] Adjusting the solvent system may help mitigate this.[7] |
| Unreacted Starting Materials | If the reaction is not driven to completion, unreacted starting materials will contaminate the product. Increase reaction time or temperature. Proper purification is crucial to remove these impurities.[10] |
Problem 3: Difficulty in Polymerization (Curing)
| Possible Cause | Suggested Solution |
| High Polymerization Temperature | Some substituted benzoxazines inherently have high curing temperatures.[12] The introduction of substituents that facilitate ring-opening, such as certain meta-substituents on the phenol ring, can lower the polymerization temperature.[5][12] The use of catalysts can also accelerate the polymerization reaction.[12] |
| Steric Hindrance | Bulky substituents can hinder the ring-opening polymerization.[2][5] Consider redesigning the monomer with less bulky groups if a lower curing temperature is required. |
| Monomer Purity | Impurities in the benzoxazine monomer can significantly affect its polymerization behavior.[10] Ensure the monomer is highly purified before attempting polymerization. |
Experimental Protocols
General Synthesis of a Substituted Benzoxazine Monomer
This protocol is a generalized procedure based on common practices. Specific conditions may need to be optimized for different starting materials.
-
Reagent Preparation: In a round-bottom flask, dissolve the phenolic compound (1 equivalent) and the primary amine (1 equivalent) in a suitable solvent (e.g., chloroform, toluene) with stirring until a clear solution is formed.[2]
-
Addition of Formaldehyde: Add paraformaldehyde (2 equivalents) to the solution.[2]
-
Reaction: Heat the mixture to reflux (typically 80-110°C) and maintain for the desired reaction time (e.g., 8-48 hours).[2][7]
-
Workup: After cooling to room temperature, wash the reaction mixture with an aqueous base solution (e.g., 1N sodium hydroxide) to remove unreacted phenol, followed by washing with water.[2]
-
Isolation: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude product.[2]
-
Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the pure benzoxazine monomer.[10]
Thermal Polymerization (Curing) of Benzoxazine Monomers
-
Degassing: Place the purified benzoxazine monomer in a suitable mold (e.g., silicone). Melt the monomer and degas under vacuum for approximately 90 minutes to remove any trapped air or volatile impurities.[12]
-
Curing Profile: Subject the degassed monomer to a staged heating program to ensure complete polymerization. A typical profile might be:
-
Cooling: After the curing cycle is complete, allow the polymer to cool slowly to room temperature.
Data Presentation
Table 1: Effect of Substituents on Polymerization Temperature
| Phenolic Reactant | Amine Reactant | Substituent Position/Type | Maximum Curing Temp (°C) | Reference |
| Vanillin | Jeffamine D-230 | Methoxy and Aldehyde | 207.1 | [2] |
| Thymol | Jeffamine D-230 | Isopropyl and Methyl | 262.5 | [2] |
| Carvacrol | Jeffamine D-230 | Isopropyl and Methyl | 256.1 | [2] |
| Bisphenol-A | Aniline | - | ~280 | [11] |
| Indane Bisphenol | Aniline | Indane group | Lower than Bisphenol-A | [11][13] |
| Spirobiindane Bisphenol | Aniline | Spirobiindane group | Higher than Bisphenol-A | [11][13] |
Visualizations
Caption: General workflow for substituted benzoxazine synthesis.
Caption: Effect of substituents on polymerization temperature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Spatial and Electronic Effects of Substituent Groups on the Thermal Curing of Bio-Based Benzoxazines [techscience.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Low Yield in Mannich Condensation of Benzoxazines
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in the Mannich condensation synthesis of benzoxazines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Mannich condensation is resulting in a low yield of the desired benzoxazine. What are the most common causes?
Low yields in benzoxazine synthesis can be attributed to several factors. These include the purity of the reactants, incorrect stoichiometry, suboptimal reaction conditions such as temperature and time, the choice of solvent, the pH of the reaction medium, and the formation of side products.[1][2] Inefficient purification can also lead to a lower isolated yield.
Q2: How do the properties of the starting phenol and amine affect the reaction yield?
The electronic and steric properties of the substituents on both the phenol and the amine are critical to the success of the reaction. The basicity of the amine is a predominant factor.[1] For instance, very weak amines, such as those with a pKa lower than 3, often result in low yields under standard conditions.[1] Similarly, the nature and position of substituents on the phenol can influence the course of the condensation.[1][3]
Q3: I am using a weakly basic amine and getting a very low yield. What can I do to improve it?
Traditional benzoxazine synthesis conditions are often not suitable for weakly basic amines.[1] A significant increase in the yield of the benzoxazine ring can be achieved by performing the synthesis in an acidic medium.[1] The pH of the reaction medium is a controlling factor in the yield when using weak amines.[1] It has been shown that a strongly acidic condition is necessary for the synthesis of benzoxazines from very weak amines.[1]
Q4: What is the optimal stoichiometry of phenol, amine, and formaldehyde for the reaction?
The Mannich condensation for benzoxazines typically involves a phenolic compound, a primary amine, and an aldehyde.[4] While the ideal stoichiometry can vary based on the specific substrates, a common approach is to use a slight excess of formaldehyde to prevent the formation of compounds with a Mannich bridge, which can be a significant side reaction.[5] For example, a 10% excess of paraformaldehyde has been used successfully.[5]
Q5: What are the ideal temperature and reaction time for the synthesis?
The optimal temperature and reaction time are highly dependent on the specific reactants used. Generally, these reactions are conducted at elevated temperatures. However, high temperatures can sometimes lead to undesirable side reactions and the formation of oligomeric byproducts.[6][7] It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and avoid prolonged heating.
Q6: How does the choice of solvent impact the yield?
The solvent plays a crucial role in the Mannich condensation. Solvents such as chloroform, toluene, and dioxane are commonly employed.[1][4] The choice of solvent can influence the solubility of the reactants and the reaction kinetics. In some cases, a mixture of solvents, such as toluene and isopropanol, may be beneficial.[2] Solvent-free methods have also been developed, which can simplify the manufacturing process.[8]
Q7: What are the common side reactions that can lower the yield of my benzoxazine product?
Several side reactions can compete with the formation of the desired benzoxazine monomer, thereby reducing the yield. These include the formation of oligomers and the creation of hyperbranched structures, particularly when using diamines.[1][2] The formation of the intermediate Mannich base can also be a competing equilibrium.[3]
Q8: What is an effective purification method to isolate the benzoxazine product and improve the final yield?
A standard workup procedure involves cooling the reaction mixture and washing it with a 1N sodium hydroxide solution to remove any unreacted phenol, followed by washing with water.[4] The organic phase is then dried, and the solvent is evaporated under reduced pressure.[1][4] Depending on the purity required, further purification by recrystallization or column chromatography may be necessary.
Impact of Reaction Parameters on Benzoxazine Yield
The following table summarizes quantitative data on how different experimental parameters can influence the yield of the Mannich condensation.
| Parameter | Variation | Substrates | Solvent | Yield (%) | Reference |
| pH | Neutral | Pentafluoroaniline, Phenol, Paraformaldehyde | Dioxane | < 5% | [1] |
| pH | Acidic (HCl) | Pentafluoroaniline, Phenol, Paraformaldehyde | Dioxane | > 95% | [1] |
| Solvent | Toluene | 3,3'-Dichloro-4,4'-diaminodiphenylmethane, Phenol, Paraformaldehyde | Toluene | 90-95% | [2][5] |
| Solvent | Toluene/Isopropanol | 3,3'-Dichloro-4,4'-diaminodiphenylmethane, Phenol, Paraformaldehyde | Toluene/Isopropanol | 90-95% | [2][5] |
General Experimental Protocol
This section provides a detailed methodology for a typical Mannich condensation reaction to synthesize a benzoxazine monomer.
Materials:
-
Bio-based phenolic compound (e.g., vanillin, thymol, or carvacrol)
-
Primary amine (e.g., Jeffamine D-230)
-
Paraformaldehyde
-
Chloroform
-
1N Sodium Hydroxide solution
-
Sodium Sulfate
-
Water
Procedure:
-
A bio-based phenolic compound (6.6 mmol) and Jeffamine D-230 (3.3 mmol) are added to 40 mL of chloroform in a round-bottom flask.[4]
-
The mixture is stirred until a clear solution is formed.[4]
-
Paraformaldehyde (13.2 mmol) is then added to the solution.[4]
-
The reaction mixture is heated to reflux and maintained for 48 hours.[4]
-
After reflux, the mixture is cooled to room temperature.[4]
-
The solution is washed three times with 30 mL of 1N sodium hydroxide solution, followed by two washes with 20 mL of water.[4]
-
The organic phase is collected and dried with sodium sulfate.[4]
-
The solvent is removed by evaporation in a vacuum to yield the final product.[4]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low yields in benzoxazine synthesis.
Caption: Troubleshooting workflow for low yield in benzoxazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate. The focus is on the removal of impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, by-products from side reactions, and residual solvents. A likely synthesis involves the reaction of a substituted aminobenzoic acid derivative with an acetylating agent. Therefore, potential impurities could be unreacted 2-amino-3-hydroxybenzoic acid methyl ester or related precursors, as well as by-products from over-alkylation or hydrolysis.
Q2: What is the recommended storage condition for this compound?
A2: For short-term storage (1-2 weeks), a temperature of -4°C is recommended. For longer periods (1-2 years), the compound should be stored at -20°C.[1]
Q3: Can this compound be used as a reference standard?
A3: Yes, this compound is available as a reference substance for drug impurity analysis.[1] This indicates that its purity is critical and that it is a known impurity in other pharmaceutical manufacturing processes.
Troubleshooting Guides
Issue 1: The final product has a low melting point and a broad melting range.
This observation typically indicates the presence of impurities which disrupt the crystal lattice of the pure compound.
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Materials | Purify the crude product using column chromatography. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is a common starting point for separating compounds of differing polarities. |
| By-products of the reaction | Recrystallization is an effective method for removing by-products that have different solubility profiles from the desired product. Ethanol or a mixture of ethanol and water are often suitable solvents for recrystallizing benzoxazinone derivatives. |
| Residual Solvent | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
Issue 2: The NMR spectrum shows unexpected peaks.
Extraneous peaks in an NMR spectrum are a direct indication of molecular impurities.
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Materials or Reagents | Compare the chemical shifts of the unknown peaks with the known spectra of the starting materials and reagents used in the synthesis. If they match, repurify the product using column chromatography or recrystallization. |
| Isomeric Impurities | Isomers can be challenging to separate. High-performance liquid chromatography (HPLC) with a suitable column and mobile phase may be necessary for effective separation. |
| Degradation of the Product | Benzoxazinone rings can be susceptible to hydrolysis under certain conditions. Ensure that all solvents and reagents used in the workup and purification are dry. Store the final product in a desiccator. |
Experimental Protocols
Recrystallization Protocol
This is a general procedure for the recrystallization of benzoxazinone derivatives and should be optimized for this compound.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Protocol
This is a general procedure for the purification of organic compounds and should be adapted for the specific separation needs of this compound.
-
Stationary Phase Selection: Silica gel is a common stationary phase for the purification of moderately polar compounds like benzoxazinones.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system (e.g., a mixture of hexane and ethyl acetate) will give the desired compound an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Pass the mobile phase through the column and collect fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉NO₄ |
| Molecular Weight | 207.18 g/mol |
| Storage (Short-term) | -4°C (1-2 weeks)[1] |
| Storage (Long-term) | -20°C (1-2 years)[1] |
Visualizations
Caption: General workflow for the purification and analysis of the target compound.
Caption: Decision-making process for addressing impurity issues during synthesis.
References
Technical Support Center: Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate, with a focus on scaling up the process.
Experimental Workflow
The synthesis of this compound is typically achieved through a two-step process starting from methyl 2-amino-3-hydroxybenzoate. The general workflow involves an initial N-acylation followed by an intramolecular cyclization.
Technical Support Center: Synthesis of 3-Oxo-1,4-Benzoxazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-oxo-1,4-benzoxazine derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 3-oxo-1,4-benzoxazine derivatives in a question-and-answer format.
Problem 1: Low to no yield of the desired 3-oxo-1,4-benzoxazine product.
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Question: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the yield?
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Answer: Low yields in the synthesis of 3-oxo-1,4-benzoxazine derivatives can stem from several factors. Here are some common causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature.
-
Substituent Effects: The electronic properties of the substituents on your starting materials, particularly on the 2-aminophenol ring, can significantly impact the reaction. Electron-withdrawing groups can decrease the nucleophilicity of the amino group, slowing down the cyclization step and leading to lower yields.[1] For substrates with such groups, using microwave heating can be beneficial to drive the reaction to completion.[2]
-
Base Selection: The choice and amount of base are crucial for the initial O-alkylation step. A weak base may not be sufficient to deprotonate the phenolic hydroxyl group effectively. Common bases for this reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[3] Ensure the base is fresh and used in the correct stoichiometric amount.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents may favor C-alkylation over the desired O-alkylation. Experiment with different solvents, such as DMF or dioxane, to find the optimal conditions for your specific substrates.
-
Moisture and Air Sensitivity: Some reagents and intermediates in the synthesis may be sensitive to moisture or air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive compounds and improve the yield.
-
Problem 2: Formation of significant side products.
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize their formation?
-
Answer: The formation of side products is a common challenge. Here are some likely impurities and strategies to avoid them:
-
N-Alkylation Products: Besides the desired O-alkylation of the 2-aminophenol, N-alkylation can occur, leading to a mixture of isomers. To favor O-alkylation, you can protect the amino group before the alkylation step. A common method is the formation of a Schiff base with benzaldehyde, which can be later hydrolyzed.
-
Oligomeric or Polymeric Species: High reaction temperatures can sometimes lead to the formation of undesirable oligomeric or polymeric byproducts.[4] If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.
-
Triazine Formation (when using diamines): If you are using a diamine as a starting material, there is a possibility of forming hyperbranched triazine chains, which can lead to gelation of the reaction mixture and a decrease in the yield of the desired benzoxazine.[4]
-
Problem 3: Difficulty in purifying the final product.
-
Question: I am struggling to purify my 3-oxo-1,4-benzoxazine derivative. What are some effective purification techniques?
-
Answer: Purification can be challenging due to the similar polarities of the product and some side products. Here are some suggestions:
-
Column Chromatography: This is the most common method for purifying these derivatives. A silica gel column with a gradient of ethyl acetate in hexane is often effective. The optimal solvent system will depend on the specific polarity of your compound.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Washing: After the reaction, washing the organic layer with a dilute acid solution can help remove any unreacted amine starting materials. A subsequent wash with a dilute base solution can remove any unreacted phenolic compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 3-oxo-1,4-benzoxazine derivatives?
A1: Several synthetic strategies have been developed. Some of the most common include:
-
One-Pot Synthesis from 2-Aminophenols: This method involves the base-mediated regioselective O-alkylation of a 2-aminophenol with a 2-bromoalkanoate, followed by spontaneous intramolecular amidation. Microwave heating is often employed to improve yields and reduce reaction times, with reported yields ranging from 44-82%.[2]
-
Copper-Catalyzed Cyclization: An intramolecular copper-catalyzed O-arylation of a β-amino alcohol can be a mild and efficient method.[2]
-
Reductive Cyclization: This approach involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts, often using iron in acetic acid, which can provide good to excellent yields.[2]
-
Multi-enzyme Cascade Reaction: A greener approach utilizing a lipase and tyrosinase multienzyme cascade has been reported for the one-pot synthesis of tricyclic 1,4-benzoxazine derivatives.[5]
Q2: What are the key reaction parameters to control during the synthesis?
A2: The key parameters to control are:
-
Temperature: As mentioned, high temperatures can lead to side reactions. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without promoting the formation of byproducts.
-
Reaction Time: Monitoring the reaction by TLC is essential to determine the point of completion and avoid unnecessary heating that could lead to degradation.
-
Stoichiometry of Reagents: The molar ratios of the reactants, especially the base, are critical for achieving a good yield and minimizing side reactions.
Q3: Are there any safety precautions I should be aware of?
A3: Standard laboratory safety practices should always be followed. Specifically:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood, especially when using volatile solvents or reagents.
-
Be cautious when working with strong bases like sodium hydride, which is flammable and reacts violently with water.
-
If using microwave synthesis, ensure you are using a microwave reactor designed for chemical synthesis and follow the manufacturer's safety guidelines.
Quantitative Data Summary
The following table summarizes the reported yields for different synthetic methods for 3-oxo-1,4-benzoxazine derivatives.
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |
| One-Pot Microwave-Assisted Synthesis | 2-Aminophenols, 2-Bromoalkanoates | Base, Microwave | 44 - 82 | [2] |
| Copper-Catalyzed Intramolecular C-O Bond Formation | β-Amino alcohols | Copper catalyst | Good | [2] |
| Reductive Cyclization of 2-(2-Nitrophenoxy)acetonitrile Adducts | 2-(2-Nitrophenoxy)acetonitrile adducts | Fe/Acetic Acid | Good to Excellent | [2] |
| One-Pot Multienzyme Cascade Reaction (for tricyclic derivatives) | Phenol, α-amino acid | Lipase M, Tyrosinase | Good | [5] |
Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Synthesis of 2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines [2]
This protocol provides a general procedure for a common and efficient synthesis method.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the substituted 2-aminophenol (1.0 eq), the appropriate 2-bromoalkanoate (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes). The optimal temperature and time will depend on the specific substrates used.
-
Work-up: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 3-oxo-1,4-benzoxazine derivative.
Visualizations
Experimental Workflow
Caption: A general workflow for the one-pot synthesis of 3-oxo-1,4-benzoxazine derivatives.
Signaling Pathway Inhibition
3,4-dihydro-2H-1,4-benzoxazine derivatives have been identified as inhibitors of matriptase-2, a serine protease involved in iron homeostasis.[6][7]
Caption: Simplified diagram of matriptase-2's role in iron homeostasis and its inhibition.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering stability issues during the synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate. The information is compiled from established synthetic methodologies for benzoxazinone derivatives and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method involves the cyclization of an N-acylated 2-aminophenol derivative. This typically includes the reaction of methyl 2-amino-3-hydroxybenzoate with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the benzoxazine ring.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors including incomplete reaction, formation of side products, or degradation of the product. Common issues include inefficient cyclization, hydrolysis of the ester or lactam ring, and polymerization of starting materials or intermediates. Careful control of reaction conditions such as temperature, reaction time, and choice of base is crucial.
Q3: I am observing significant side product formation. What are the likely impurities?
Potential side products in the synthesis of 3-oxo-1,4-benzoxazine derivatives can include intermolecular reaction products leading to oligomers or polymers, especially at high temperatures.[1] Incomplete cyclization may also leave unreacted N-acylated aminophenol. Hydrolysis of the methyl ester to the corresponding carboxylic acid can also occur if water is present, particularly under basic or acidic conditions.
Q4: How stable is the benzoxazinone ring system?
The 1,4-benzoxazin-3-one core is a lactam and is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.[2] The stability is influenced by the substituents on the aromatic ring. Electron-withdrawing groups can affect the reactivity of the lactam carbonyl.
Q5: What are the best practices for purifying this compound?
Purification is typically achieved through recrystallization or column chromatography. Given the potential for hydrolysis, it is advisable to use neutral or mildly acidic conditions during workup and purification. Solvents for recrystallization should be chosen carefully to avoid high temperatures for prolonged periods. For column chromatography, a silica gel stationary phase with a non-polar to moderately polar eluent system is generally effective.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inefficient Cyclization | Ensure a suitable base is used in an appropriate stoichiometric amount to facilitate the intramolecular ring closure. Common bases include potassium carbonate, sodium hydride, or triethylamine. The choice of solvent can also be critical; polar aprotic solvents like DMF or acetonitrile are often effective. |
| Starting Material Degradation | 2-Aminophenols can be sensitive to oxidation. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | While heating is often required for cyclization, excessive temperatures can lead to the formation of undesirable oligomeric or polymeric side products.[1] Optimize the temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC. |
Problem 2: Product Decomposition During Workup or Purification
| Possible Cause | Suggested Solution |
| Hydrolysis of the Lactam Ring | Avoid strongly acidic or basic conditions during aqueous workup. Use a saturated solution of a mild base like sodium bicarbonate for neutralization if necessary.[2] |
| Hydrolysis of the Methyl Ester | Similar to the lactam, the ester is sensitive to pH. Maintain neutral conditions during extraction and washing steps. |
| Thermal Degradation | Minimize exposure to high temperatures during solvent removal (use a rotary evaporator at reduced pressure) and recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on general methods for the synthesis of 1,4-benzoxazin-3-ones.
Step 1: N-Chloroacetylation of Methyl 2-amino-3-hydroxybenzoate
-
Dissolve methyl 2-amino-3-hydroxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.1 equivalents), to the solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-3-(methoxycarbonyl)phenyl)-2-chloroacetamide.
Step 2: Intramolecular Cyclization
-
Dissolve the crude product from Step 1 in a polar aprotic solvent like acetonitrile or DMF.
-
Add a mild base, such as potassium carbonate (2-3 equivalents).
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Potential Degradation Pathway: Hydrolysis
Caption: Potential hydrolytic degradation pathways of the target molecule.
Troubleshooting Logic: Low Product Yield
References
Validation & Comparative
Comparative Guide to Purity Analysis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the purity analysis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate. Furthermore, it explores alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and development.
Introduction to Purity Analysis
This compound is a heterocyclic compound belonging to the benzoxazine class.[1][2] The purity of such compounds is paramount as impurities can significantly impact their chemical, physical, and biological properties, potentially leading to erroneous experimental results and safety concerns in drug development. Chromatographic techniques are powerful tools for assessing the purity of pharmaceutical compounds by separating the main component from any impurities, degradation products, or by-products of synthesis.
High-Performance Liquid Chromatography (HPLC) Methods
Given the absence of a standardized, published HPLC method for this compound, this section proposes two robust reversed-phase HPLC (RP-HPLC) methods based on established analytical strategies for structurally related benzoxazinone derivatives and aromatic carboxylic acid methyl esters.[3][4][5]
Method A is a gradient elution method suitable for separating a wide range of impurities with varying polarities. Method B is an isocratic method, which is simpler and often more robust for routine quality control when the impurity profile is well-defined.
Comparative Data of Proposed HPLC Methods
| Parameter | Method A: Gradient RP-HPLC | Method B: Isocratic RP-HPLC |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) | C18 (e.g., Waters Symmetry C18, 4.6 x 100 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 60% Acetonitrile |
| Mobile Phase B | Acetonitrile | 40% Water |
| Gradient | 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25-26 min: 80-30% B, 26-30 min: 30% B | Isocratic |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection Wavelength | 254 nm (Diode Array Detector) | 254 nm (UV Detector) |
| Injection Volume | 10 µL | 20 µL |
| Expected Run Time | ~30 minutes | ~15 minutes |
| Advantages | Better resolution for complex impurity profiles. | Faster run times, simpler operation, good for known impurities. |
| Disadvantages | Longer run time, potential for baseline drift. | May not resolve all impurities if they have similar retention times. |
Experimental Protocols
Sample Preparation (for both methods):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method A: Gradient RP-HPLC Protocol:
-
Equilibrate the C18 column (4.6 x 150 mm, 3.5 µm) with the initial mobile phase composition (70% Mobile Phase A and 30% Mobile Phase B) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the column oven temperature to 30 °C.
-
Set the DAD detector to acquire data at 254 nm.
-
Inject 10 µL of the prepared sample solution.
-
Run the gradient program as outlined in the table above.
-
Integrate the peaks in the resulting chromatogram to determine the area percentage of the main peak and any impurities.
Method B: Isocratic RP-HPLC Protocol:
-
Equilibrate the C18 column (4.6 x 100 mm, 5 µm) with the isocratic mobile phase (60% Acetonitrile, 40% Water) at a flow rate of 1.2 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector to 254 nm.
-
Inject 20 µL of the prepared sample solution.
-
Run the analysis for approximately 15 minutes or until all expected peaks have eluted.
-
Calculate the purity based on the relative peak areas.
Alternative Analytical Techniques
While HPLC is a widely used and robust technique, other methods can offer advantages in terms of speed, resolution, and efficiency.
Comparison with Alternative Chromatographic Methods
| Technique | Principle | Advantages over HPLC | Disadvantages compared to HPLC |
| Ultra-Performance Liquid Chromatography (UPLC) | Utilizes smaller particle size columns (<2 µm) and higher pressures for separation.[6][7] | Faster analysis times, higher resolution and sensitivity, reduced solvent consumption.[8] | Requires specialized high-pressure equipment, potential for column clogging with less clean samples. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase.[9][10] | Greener technique with significantly less organic solvent usage, faster separations for some compounds.[11][12] | Less suitable for highly polar compounds without significant method development, specialized instrumentation required. |
| Gas Chromatography (GC) | Separates compounds based on their volatility in a gaseous mobile phase. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Comparison of Analytical Techniques
Caption: Logical Comparison of Analytical Techniques.
References
- 1. Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. psecommunity.org [psecommunity.org]
- 7. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst [mdpi.com]
- 8. waters.com [waters.com]
- 9. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 10. biomedres.us [biomedres.us]
- 11. youtube.com [youtube.com]
- 12. Innovative green supercritical fluid chromatography development for the determination of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate Identification
This guide provides a comparative overview of analytical methodologies for the identification and potential quantification of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS) as a potential method, evaluated against the more commonly documented High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) techniques used for related benzoxazinoid compounds.
Introduction to Analytical Strategies
Method Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS is often dictated by the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. For non-volatile or thermally labile compounds, a derivatization step is often necessary to increase their volatility. Given the structure of this compound, derivatization of the secondary amine in the benzoxazine ring might be required to achieve optimal chromatographic performance and prevent unwanted interactions with the GC column.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a broad range of compounds, including those that are non-volatile, polar, or thermally sensitive. For benzoxazinoids, which are often found in plant extracts and other biological matrices, LC-MS is a widely adopted method due to its ability to handle complex samples with minimal sample preparation.[1][2][3][4]
Quantitative Data Summary
The following table summarizes typical performance characteristics of a proposed GC-MS method versus a documented LC-MS method for the analysis of benzoxazine derivatives. The GC-MS data is hypothetical and based on typical performance for derivatized small molecules, while the LC-MS data is derived from published studies on related compounds.[7][8]
| Parameter | Proposed GC-MS Method (with Derivatization) | Documented LC-MS/MS Method for Benzoxazinoids[2][7][8] |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Ultra-High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer |
| Limit of Detection (LOD) | Estimated: 0.1 - 10 ng/mL | 0.024 - 0.11 µg/mL |
| Limit of Quantification (LOQ) | Estimated: 0.5 - 50 ng/mL | 0.075 - 0.33 µg/mL |
| Linearity Range | Estimated: 1 - 1000 ng/mL | 0.1 - 150 µg/mL |
| Precision (%RSD) | Estimated: < 10% | < 15% |
| Accuracy (%Recovery) | Estimated: 90 - 110% | 85 - 115% |
| Sample Throughput | Moderate to High | High |
| Need for Derivatization | Likely Required | Not Required |
Experimental Protocols
Proposed GC-MS Protocol
A hypothetical GC-MS method for the analysis of this compound would likely involve the following steps:
-
Sample Preparation: Dissolve a known quantity of the sample in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Derivatization (if necessary): To improve volatility and thermal stability, a derivatization step may be employed. A common approach for secondary amines is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction would involve incubating the sample with the silylating agent at an elevated temperature (e.g., 60-80°C) for a specified time.
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: A split/splitless injector would be used, with an injection volume of 1 µL.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient would be applied, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode would be used for identification, and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
Documented LC-MS/MS Protocol for Benzoxazinoids
The following protocol is a summary of methodologies reported for the analysis of benzoxazinoids in plant materials.[2][4]
-
Sample Preparation:
-
Extraction: Plant material is typically extracted with a mixture of methanol and water, often with the addition of a small amount of formic acid to improve the stability of the analytes.[1][3][4]
-
Centrifugation: The extract is centrifuged to remove solid debris.[2][4]
-
Dilution: The supernatant may be diluted with the initial mobile phase before injection.[1]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UPLC) system is often used for fast and efficient separations.[2][4]
-
Column: A C18 reversed-phase column is commonly employed.[2][4]
-
Mobile Phase: A gradient elution with two solvents is typical:
-
Flow Rate: A flow rate in the range of 0.4 - 0.7 mL/min is common.[2][3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for high selectivity and sensitivity.[2] The instrument is typically operated with an electrospray ionization (ESI) source in either positive or negative ion mode, depending on the specific analytes.[2]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the proposed GC-MS and a typical LC-MS method.
Conclusion
For the identification and potential quantification of this compound, both GC-MS and LC-MS present viable analytical strategies.
-
LC-MS stands out as the more established and versatile technique for the broader class of benzoxazinoids, offering high sensitivity and specificity without the need for derivatization. This makes it particularly suitable for the analysis of this compound in complex matrices and for high-throughput screening.
-
GC-MS , while potentially requiring a derivatization step to enhance the volatility of the target analyte, can offer excellent chromatographic resolution and is a powerful tool for structural elucidation through its characteristic electron ionization fragmentation patterns. A validated GC-MS method could be a valuable alternative, particularly in laboratories where GC-MS instrumentation is more readily available.
Ultimately, the choice of method will depend on the specific research goals, the nature of the sample matrix, available instrumentation, and the need for quantitative versus qualitative data. For routine analysis and quantification, especially in complex samples, LC-MS/MS appears to be the more advantageous approach based on the currently available scientific literature for related compounds.
References
- 1. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
spectroscopic comparison of different benzoxazine isomers
A comparative guide for researchers on the spectroscopic characterization of different benzoxazine isomers, complete with experimental data and detailed protocols.
In the world of high-performance polymers, benzoxazines have carved out a significant niche due to their exceptional thermal stability, low water absorption, and near-zero volumetric change during polymerization. The versatility of benzoxazine chemistry allows for the synthesis of a wide array of monomers with tailored properties, often by simply altering the precursor phenols and amines. This structural diversity gives rise to various isomers, each with unique characteristics that can significantly impact the final polymer's performance. For researchers and professionals in drug development and material science, a thorough understanding of the subtle structural differences between these isomers is paramount. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for this purpose. This guide provides an objective comparison of the spectroscopic signatures of different benzoxazine isomers, supported by experimental data and detailed methodologies.
Distinguishing Isomers: A Spectroscopic Toolkit
The specific arrangement of substituents on the benzene ring and the choice of the amine precursor lead to different benzoxazine isomers. These structural variations, though sometimes minor, result in distinct spectroscopic fingerprints.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful and rapid technique for identifying the characteristic functional groups within a benzoxazine monomer. The oxazine ring, the hallmark of these compounds, exhibits several characteristic absorption bands. The asymmetric and symmetric stretching modes of the C-O-C ether linkage are typically observed around 1230 cm⁻¹ and 1030 cm⁻¹, respectively.[1] Another key indicator is the vibration associated with the benzene ring attached to the oxazine ring, which often appears near 920-950 cm⁻¹.[1][2]
The position of substituents on the phenolic ring can influence the exact wavenumber of these peaks. For instance, the electronic effects of different functional groups can cause slight shifts in the absorption frequencies of the adjacent bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. For benzoxazine isomers, ¹H NMR is particularly insightful for confirming the structure of the oxazine ring and the nature of the substituents.
The two methylene protons of the oxazine ring (O-CH₂-N and Ar-CH₂-N) typically appear as distinct singlets. In many benzoxazine monomers, these signals are found in the regions of δ 4.5-5.5 ppm and δ 3.8-4.8 ppm, respectively.[3] The precise chemical shifts of these protons can vary depending on the electronic environment dictated by the substituents on both the phenolic and amine precursors. For example, the presence of electron-withdrawing or electron-donating groups can shield or deshield these protons, leading to upfield or downfield shifts. Aromatic protons typically resonate in the δ 6.5-7.5 ppm region, and their splitting patterns can help elucidate the substitution pattern on the benzene ring.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and can be used to study the photophysical properties of benzoxazine isomers. The absorption maxima (λ_max) are influenced by the extent of conjugation in the molecule. Different isomers may exhibit shifts in their absorption spectra due to variations in their electronic structure. For instance, benzoxazine monomers typically show broad absorption peaks in the range of 280-300 nm.[4] The polarity of the solvent can also influence the position of these peaks.[4] While less commonly used for routine structural identification compared to FTIR and NMR, UV-Vis spectroscopy is valuable for applications involving photo-initiated polymerization or the development of UV-curable materials.
Comparative Spectroscopic Data of Benzoxazine Isomers
To illustrate the differences between isomers, the following table summarizes typical spectroscopic data for two hypothetical but representative mono-functional benzoxazine isomers derived from phenol, formaldehyde, and two different isomeric amines: p-toluidine (4-methylaniline) and m-toluidine (3-methylaniline).
| Spectroscopic Technique | Characteristic Feature | Isomer A (p-toluidine based) | Isomer B (m-toluidine based) |
| FTIR (cm⁻¹) | C-O-C asymmetric stretch | ~1235 | ~1230 |
| C-O-C symmetric stretch | ~1030 | ~1025 | |
| Oxazine ring mode | ~940 | ~935 | |
| C-H stretch (aromatic) | ~3050 | ~3050 | |
| C-H stretch (aliphatic) | ~2920, 2850 | ~2920, 2850 | |
| ¹H NMR (δ, ppm) | O-CH₂-N | ~4.6 | ~4.5 |
| Ar-CH₂-N | ~5.4 | ~5.3 | |
| Aromatic Protons | Multiplets (~6.8-7.2) | Multiplets (~6.7-7.1) | |
| Methyl Protons | Singlet (~2.3) | Singlet (~2.2) | |
| UV-Vis (nm) | λ_max (in Ethanol) | ~285 | ~288 |
Note: The values presented are typical and can vary based on the specific experimental conditions and the purity of the sample.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of benzoxazine isomers.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the benzoxazine monomer is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window (e.g., NaCl or CaF₂).
-
Data Acquisition: The FTIR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is collected and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the benzoxazine isomer is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Standard acquisition parameters are used, and the number of scans is adjusted to obtain a good signal-to-noise ratio.
-
Data Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to elucidate the molecular structure.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the benzoxazine isomer is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration is adjusted to ensure that the absorbance is within the linear range of the spectrophotometer (typically below 1.0).
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The spectrum is typically scanned over a range of 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λ_max) is determined from the spectrum.
Experimental Workflow
The general workflow for the spectroscopic comparison of benzoxazine isomers can be visualized as follows:
Caption: A flowchart illustrating the key stages in the spectroscopic comparison of benzoxazine isomers.
Conclusion
The spectroscopic comparison of benzoxazine isomers is a critical step in the development of new materials with precisely controlled properties. FTIR and NMR spectroscopy serve as the primary tools for structural confirmation, providing unambiguous evidence of the oxazine ring and the overall molecular architecture. UV-Vis spectroscopy offers complementary information on the electronic properties of these isomers. By systematically applying these techniques and carefully analyzing the resulting data, researchers can confidently distinguish between different isomers and establish crucial structure-property relationships that guide the design of next-generation benzoxazine-based materials.
References
Navigating Ester Reactivity: A Comparative Analysis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
For researchers, scientists, and professionals in drug development, understanding the reactivity of functional groups within a molecule is paramount for predicting metabolic fate, designing synthetic routes, and developing structure-activity relationships. This guide provides a comparative analysis of the reactivity of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate with other common ester-containing compounds. The comparison focuses on key reactions such as hydrolysis, aminolysis, and reduction, supported by available experimental data and established principles of organic chemistry.
The reactivity of an ester is primarily governed by the electronic and steric environment of the carbonyl group. In this compound, the ester functionality is attached to a complex heterocyclic system, which significantly influences its chemical behavior compared to simple aliphatic or aromatic esters.
Factors Influencing the Reactivity of this compound
The reactivity of the methyl ester at the 8-position of the 3-oxo-1,4-benzoxazine core is influenced by a combination of electronic and steric factors inherent to the bicyclic system:
-
Electronic Effects: The benzoxazine ring system, containing both nitrogen and oxygen heteroatoms, along with an oxo group, exerts a complex electronic influence on the attached carboxylate. The nitrogen atom's lone pair can participate in resonance, potentially donating electron density to the aromatic ring. Conversely, the oxo group and the ester itself are electron-withdrawing. The overall electronic effect at the 8-position will be a balance of these competing influences. Generally, electron-withdrawing groups on the aromatic ring of a benzoate ester increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis and aminolysis.
-
Steric Hindrance: The proximity of the heterocyclic ring structure to the ester group can create steric hindrance, potentially slowing down reactions with bulky nucleophiles. However, the 8-position is relatively exposed compared to positions closer to the heterocyclic ring fusion.
Comparative Reactivity Analysis
Due to the limited availability of direct kinetic data for this compound, this comparison relies on data from analogous structures, particularly substituted methyl benzoates and other heterocyclic esters.
Hydrolysis
Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by acid or base.
Base-Catalyzed Hydrolysis (Saponification): This reaction is typically a second-order process, dependent on the concentration of both the ester and the hydroxide ion. The reactivity is highly sensitive to the electrophilicity of the carbonyl carbon.
Acid-Catalyzed Hydrolysis: This is a reversible process, and the rate is influenced by the stability of the protonated carbonyl intermediate.
Expected Reactivity: The presence of the electron-withdrawing oxo group and the nitrogen atom in the benzoxazine ring is expected to increase the electrophilicity of the ester carbonyl carbon, making this compound more reactive towards hydrolysis than simple methyl benzoate. Its reactivity would likely be comparable to or greater than methyl p-nitrobenzoate, a common example of an activated ester.
| Compound | Relative Rate of Alkaline Hydrolysis (Compared to Methyl Benzoate) | Key Influencing Factors |
| Methyl Benzoate | 1 (Reference) | Unsubstituted aromatic ester. |
| Methyl p-nitrobenzoate | ~100-200 | Strong electron-withdrawing nitro group increases carbonyl electrophilicity. |
| This compound (Predicted) | >1 | Electron-withdrawing nature of the heterocyclic system is expected to activate the ester. |
| Methyl 2,6-dimethylbenzoate | <0.01 | Significant steric hindrance from ortho-methyl groups shields the carbonyl carbon from nucleophilic attack. |
Aminolysis
Aminolysis is the reaction of an ester with an amine to form an amide. The rate of this reaction is also dependent on the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine.
Expected Reactivity: Similar to hydrolysis, the electron-withdrawing character of the benzoxazine scaffold is anticipated to facilitate aminolysis. Therefore, this compound is expected to undergo aminolysis more readily than simple alkyl or aryl esters. This enhanced reactivity can be advantageous in the synthesis of amide derivatives for pharmaceutical applications.
| Reaction | General Conditions | Expected Outcome for this compound |
| Reaction with Ammonia | NH₃ in a suitable solvent (e.g., methanol) | Formation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide. |
| Reaction with a Primary Amine (e.g., Benzylamine) | R-NH₂ in a suitable solvent, possibly with mild heating | Formation of the corresponding N-substituted amide. |
| Reaction with a Secondary Amine (e.g., Diethylamine) | R₂NH in a suitable solvent, may require more forcing conditions due to increased steric hindrance. | Formation of the corresponding N,N-disubstituted amide. |
Reduction
Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to aldehydes under more controlled conditions.
Expected Reactivity: The reduction of the ester group in this compound with a powerful reducing agent like LiAlH₄ is expected to proceed readily to yield the corresponding primary alcohol, (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)methanol. However, the presence of the lactam (cyclic amide) functionality within the benzoxazine ring presents a potential site for competing reduction. Selective reduction of the ester in the presence of the lactam would likely require milder or more specific reducing agents.
| Reducing Agent | Expected Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)methanol | Strong reducing agent, likely to reduce the ester. May also affect the lactam carbonyl. |
| Sodium Borohydride (NaBH₄) | No reaction with the ester | NaBH₄ is generally not strong enough to reduce esters but may reduce the lactam carbonyl under certain conditions. |
| Diisobutylaluminium Hydride (DIBAL-H) | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbaldehyde | Can be used for the partial reduction of esters to aldehydes, typically at low temperatures. |
Experimental Protocols
The following are general protocols for assessing the reactivity of esters. Specific conditions for this compound may require optimization.
Protocol for Base-Catalyzed Hydrolysis (Saponification)
-
Preparation of Solutions: Prepare a standard solution of the ester (e.g., 0.01 M in a water-miscible solvent like ethanol or dioxane) and a standard solution of sodium hydroxide (e.g., 0.02 M in water).
-
Reaction Initiation: In a thermostated reaction vessel, mix equal volumes of the ester and NaOH solutions to initiate the reaction.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of a standard acid (e.g., HCl).
-
Analysis: Determine the concentration of unreacted NaOH by back-titration with a standard solution of a strong acid using a suitable indicator (e.g., phenolphthalein). Alternatively, monitor the disappearance of the ester or the appearance of the carboxylate product using techniques like HPLC or UV-Vis spectroscopy if the compounds are chromophoric.
-
Data Analysis: Calculate the second-order rate constant from the change in concentration of the reactants over time.
Protocol for Aminolysis
-
Reactant Mixture: Dissolve the ester (1 equivalent) and the desired amine (1-3 equivalents) in a suitable aprotic solvent (e.g., THF, DMF, or acetonitrile).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (room temperature or elevated, depending on the amine's reactivity).
-
Monitoring Progress: Follow the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the ester and the formation of the amide.
-
Work-up and Isolation: Upon completion, quench the reaction (e.g., with water or a dilute acid wash), extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purification and Characterization: Purify the resulting amide by column chromatography or recrystallization and characterize it using NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Visualizing the Context: Benzoxazines in Drug Discovery
Benzoxazine derivatives are being actively investigated for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. Their mechanism of action often involves interaction with specific biological pathways. The following diagram illustrates a hypothetical workflow for the screening of novel benzoxazine derivatives as potential antimicrobial agents.
A Comparative Guide to Alternative Reagents for the Synthesis of 1,4-Benzoxazine-8-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, making its efficient synthesis a key focus in medicinal chemistry and drug development. The introduction of a carboxylate group at the 8-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comparative overview of alternative reagents and synthetic strategies for preparing 1,4-benzoxazine-8-carboxylates, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The synthesis of 1,4-benzoxazine-8-carboxylates can be approached through several strategic disconnections. The most common methods involve the formation of the oxazine ring through intramolecular cyclization. Below is a comparison of key methodologies with a focus on reagents, reaction conditions, and yields.
| Methodology | Key Reagents & Catalysts | Typical Solvents | Temperature Range (°C) | Reported Yields (%) | Advantages | Limitations |
| Classical Condensation | 2-Aminophenols, α-Halo- or α-Tosyloxy-esters | DMF, Dioxane, Ethanol | 80 - 150 | 40 - 70 | Readily available starting materials, straightforward procedure. | Often requires harsh conditions, moderate yields, limited substrate scope. |
| Ullmann-Type C-O Coupling | 2-Halophenols, Amino acid esters, Copper(I) catalyst (e.g., CuI), Base (e.g., K₂CO₃, Cs₂CO₃) | Dioxane, DMF, Toluene | 100 - 140 | 60 - 90 | Good yields, applicable to a range of substrates.[1] | Requires a pre-functionalized aryl halide, potential for catalyst contamination in the product. |
| Palladium-Catalyzed C-N Coupling | Aryl halides/triflates, Amino alcohols, Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base | Toluene, Dioxane | 80 - 120 | 70 - 95 | High yields, excellent functional group tolerance, milder conditions than Ullmann coupling. | Catalyst and ligand cost, sensitivity to air and moisture. |
| Transition-Metal-Free Cyclization | 2-Aminophenols, α-Ketoesters or α,β-Unsaturated esters, Base (e.g., K₂CO₃) | Ethanol, DMSO | 25 - 80 | 65 - 85[2] | Avoids transition metal contamination, environmentally benign. | May have a more limited substrate scope compared to metal-catalyzed methods. |
| Intramolecular Reductive Amination | 2-Nitrophenoxy esters, Reducing agent (e.g., H₂, Pd/C; SnCl₂), Acid catalyst | Ethanol, Acetic Acid | 25 - 60 | 70 - 90 | Utilizes readily available starting materials. | Requires a reduction step, which may not be compatible with all functional groups. |
Experimental Protocols
Ullmann-Type C-O Coupling for Ethyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
This protocol is adapted from established Ullmann condensation procedures for the synthesis of 1,4-benzoxazines.
Starting Materials:
-
Ethyl 2-amino-3-hydroxybenzoate
-
1,2-Dibromoethane
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dioxane (anhydrous)
Procedure:
-
To a stirred suspension of ethyl 2-amino-3-hydroxybenzoate (1.0 mmol) and potassium carbonate (2.0 mmol) in anhydrous dioxane (10 mL) is added copper(I) iodide (0.1 mmol).
-
1,2-Dibromoethane (1.2 mmol) is then added dropwise to the mixture.
-
The reaction mixture is heated to reflux (approximately 100-110 °C) and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired ethyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate.
Transition-Metal-Free Synthesis of a 1,4-Benzoxazine Derivative
This protocol is based on a reported transition-metal-free method for the synthesis of 1,4-benzoxazine derivatives.[2]
Starting Materials:
-
2-Aminophenol derivative with a carboxylate group at the 3-position (e.g., Methyl 3-amino-4-hydroxybenzoate)
-
α-Bromoketone or α-bromoester (e.g., Ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
A mixture of the 2-aminophenol derivative (1.0 mmol), the α-bromo compound (1.1 mmol), and potassium carbonate (2.0 mmol) in ethanol (15 mL) is stirred at room temperature.
-
The reaction is then heated to 60 °C and monitored by TLC.
-
After completion (typically 4-8 hours), the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to yield the target 1,4-benzoxazine-8-carboxylate derivative.
Experimental and Logical Workflow Diagrams
To visualize the synthetic and logical processes involved, the following diagrams are provided in the DOT language.
Caption: Comparative experimental workflows for the synthesis of 1,4-benzoxazine-8-carboxylates.
Many benzoxazine derivatives have shown promise as anticancer agents. While the specific biological targets of 1,4-benzoxazine-8-carboxylates are not yet fully elucidated, a common mechanism of action for anticancer drugs involves the modulation of critical signaling pathways that control cell growth and proliferation. The ERK/MAPK pathway is a key cascade in this regard.[3][4]
Caption: The ERK/MAPK signaling pathway and a hypothetical point of inhibition by a 1,4-benzoxazine-8-carboxylate.
Conclusion
The synthesis of 1,4-benzoxazine-8-carboxylates can be achieved through various methods, with the choice of reagent and strategy depending on factors such as desired yield, substrate availability, and tolerance of functional groups. While classical condensation methods are straightforward, modern catalytic approaches like Ullmann-type and palladium-catalyzed couplings offer higher yields and milder conditions. Transition-metal-free alternatives are emerging as environmentally friendly options. The potential for these compounds to interact with key cellular signaling pathways, such as the ERK/MAPK cascade, underscores their importance in the development of new therapeutic agents. Further research is warranted to explore the full potential of these derivatives and to optimize their synthesis for broader applications.
References
- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. droracle.ai [droracle.ai]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
biological activity comparison of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives, with a focus on their potential as anticancer and antimicrobial agents. Due to limited publicly available data specifically on methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate derivatives, this guide draws upon experimental data from closely related 1,4-benzoxazine analogs to provide a valuable comparative context.
Anticancer Activity
Derivatives of 1,4-benzoxazine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines. The mechanism of action for some derivatives is believed to involve the induction of DNA damage and the modulation of key signaling pathways, such as the AKT signaling pathway.[1][2]
Below is a summary of the in vitro anticancer activity of various 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives against several cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| c5 | Huh-7 (Liver) | 28.48 | [2] |
| c14 | Huh-7 (Liver) | 32.60 | [2] |
| c16 | Huh-7 (Liver) | 31.87 | [2] |
| c18 | Huh-7 (Liver) | 19.05 | [2] |
| IVa | Various (7 lines) | < 10% survival at 40 µg/mL | [3][4] |
| Eugenol-derived Benzoxazine | Mice Fibrosarcoma | Reduction in tumor weight | [5][6] |
Antimicrobial Activity
The 1,4-benzoxazine scaffold is also a promising framework for the development of novel antimicrobial agents with a broad spectrum of activity.[7] Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8] The proposed mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase.[9]
The following table summarizes the in vitro antimicrobial activity of selected 1,4-benzoxazine derivatives, presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Sulfonamide Derivatives (1a, 1b, 1c, 1e, 1h) | Various Bacteria & Fungi | 31.25 - 62.5 | [8] |
| Sulfonamide Derivatives (2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, 2l) | Various Bacteria & Fungi | 31.25 - 62.5 | [8] |
| Ethyl Acetate Derivatives | Various Bacteria & Candida | 6.25 - 100 | [10] |
| Biobased Benzoxazine (BOZ-Ola) | S. aureus | 5 | [11] |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., Huh-7) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., c5, c14, c16, c18) and a vehicle control. Incubate for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Figure 1. A generalized workflow for the synthesis and biological evaluation of benzoxazine derivatives.
References
- 1. Inhibition of AKT signalling by benzoxazine derivative LTUR6 through the modulation of downstream kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis and NMR Validation of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of a proposed synthetic pathway for methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a robust, well-precedented synthetic route and offers a thorough, data-driven prediction of its NMR spectral characteristics for validation purposes. Furthermore, a comparison with a viable alternative synthetic strategy is presented.
Proposed Primary Synthetic Route: A Step-by-Step Protocol
The recommended synthesis commences with the commercially available 3-hydroxy-2-nitrobenzoic acid and proceeds through a three-step sequence involving esterification, reduction, and a final acylation followed by intramolecular cyclization.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-hydroxy-3-nitrobenzoate
-
Procedure: To a solution of 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in methanol (5 mL per 1 g of acid), concentrated sulfuric acid (0.1 eq) is cautiously added. The resulting mixture is heated to reflux and stirred for 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Step 2: Synthesis of Methyl 2-amino-3-hydroxybenzoate
-
Procedure: To a stirred suspension of methyl 2-hydroxy-3-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) are added. The mixture is heated to reflux for 2-4 hours, with the reaction progress monitored by TLC. After completion, the hot reaction mixture is filtered through a pad of celite, and the filter cake is washed with hot ethanol. The combined filtrates are concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired product.
Step 3: Synthesis of this compound
-
Procedure: Methyl 2-amino-3-hydroxybenzoate (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0 °C in an ice bath. Triethylamine (1.2 eq) is added, followed by the dropwise addition of chloroacetyl chloride (1.1 eq). The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2-3 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the intermediate, methyl 2-((2-chloroacetyl)amino)-3-hydroxybenzoate. This crude intermediate is then dissolved in acetone, and potassium carbonate (2.0-3.0 eq) is added. The suspension is heated to reflux and stirred for 8-12 hours. The reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the filtrate is concentrated. The resulting crude product is purified by column chromatography on silica gel to yield this compound.
NMR Validation of the Final Product
As no experimentally derived NMR data for this compound is currently published, the following tables provide predicted ¹H and ¹³C NMR spectral data. These predictions are based on the analysis of structurally similar benzoxazinone derivatives.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~10.5 - 11.0 | br s | - |
| Ar-H (H5) | ~7.5 - 7.7 | dd | ~8.0, 1.5 |
| Ar-H (H7) | ~7.3 - 7.5 | dd | ~8.0, 1.5 |
| Ar-H (H6) | ~7.0 - 7.2 | t | ~8.0 |
| O-CH₂ | ~4.7 - 4.9 | s | - |
| OCH₃ | ~3.9 | s | - |
Note: The chemical shifts of the aromatic protons are estimations and their exact values and coupling patterns will depend on the final electronic environment. The broad singlet for the NH proton is characteristic and its chemical shift can be solvent-dependent.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | ~165 - 168 |
| C=O (ester) | ~168 - 170 |
| C8a | ~140 - 142 |
| C4a | ~128 - 130 |
| C8 | ~120 - 122 |
| C5 | ~125 - 127 |
| C7 | ~118 - 120 |
| C6 | ~115 - 117 |
| O-CH₂ | ~67 - 69 |
| OCH₃ | ~52 - 54 |
Note: These predicted chemical shifts are based on the analysis of similar benzoxazinone cores and may vary slightly in the actual spectrum.
Alternative Synthetic Strategy: A Comparative Overview
An alternative approach to the synthesis of the target molecule could involve a Smiles rearrangement. This pathway, while potentially offering a different substrate scope, is generally considered more complex than the proposed primary route.
Diagram of the Alternative Synthetic Workflow
Caption: An alternative synthetic route via Smiles rearrangement.
Comparison of Synthetic Routes
| Feature | Proposed Primary Route | Alternative Route (Smiles Rearrangement) |
| Starting Materials | Readily available | Requires synthesis of a more complex starting material |
| Number of Steps | 3 | 5+ |
| Key Reactions | Esterification, Reduction, Acylation, Intramolecular Williamson Ether Synthesis | Etherification, Reduction, Acylation, Smiles Rearrangement, Cyclization |
| Potential Challenges | Potential for side reactions during cyclization. | The Smiles rearrangement can be low-yielding and substrate-dependent. |
| Overall Feasibility | High, based on well-established reactions. | Moderate, requires more optimization. |
Conclusion
This guide presents a well-founded and detailed protocol for the synthesis of this compound. While direct experimental data for this specific molecule is scarce, the proposed route relies on robust and high-yielding chemical transformations. The provided predicted ¹H and ¹³C NMR data serve as a valuable tool for the validation of the synthesized product. The comparison with an alternative synthetic pathway highlights the practicality and efficiency of the proposed primary route for accessing this important heterocyclic scaffold. Researchers and professionals in drug development can utilize this guide as a foundational resource for the synthesis and characterization of this and related benzoxazinone derivatives.
comparative study of different synthetic routes to 3-oxo-1,4-benzoxazines
For Researchers, Scientists, and Drug Development Professionals
The 3-oxo-1,4-benzoxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and pharmaceuticals. The development of efficient and versatile synthetic routes to this core structure is of significant interest to the medicinal and organic chemistry communities. This guide provides an objective comparison of several prominent synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of 3-oxo-1,4-benzoxazines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The following table summarizes the quantitative data for some of the most common and effective methods.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Reductive Cyclization | 2-(2-Nitrophenoxy)acetonitrile derivatives | Fe / Acetic Acid | Acetic Acid | 110 | 2-4 | 75-95 |
| Microwave-Assisted One-Pot Synthesis | 2-Aminophenols, 2-Bromoalkanoates | K₂CO₃ | DMF | 120-150 | 0.25-0.5 | 44-82 |
| Copper-Catalyzed Cascade Reaction (Ligand-Free) | 2-Halophenols, 2-Chloroacetamides | CuI / Cs₂CO₃ | DMF | 120 | 24 | 65-92 |
| Palladium-Catalyzed One-Pot Synthesis | o-Halophenols, 2-Chloroacetamides | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Toluene | 110 | 24 | 60-95 |
| Intramolecular Cyclization | N-(2-Hydroxyphenyl)chloroacetamide | NaH | THF | rt-reflux | 2-12 | 70-90 |
Experimental Protocols
Reductive Cyclization of 2-(2-Nitrophenoxy)acetonitrile Derivatives
This classical approach involves the reduction of a nitro group followed by in situ cyclization to form the lactam ring. It is a robust method that often provides high yields.
General Procedure: A mixture of the substituted 2-(2-nitrophenoxy)acetonitrile (1.0 mmol), iron powder (5.0 mmol), and glacial acetic acid (10 mL) is stirred and heated at 110 °C for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Microwave-Assisted One-Pot Synthesis from 2-Aminophenols
This method offers a rapid and efficient one-pot synthesis from readily available starting materials, leveraging microwave irradiation to accelerate the reaction.[1]
General Procedure: In a microwave reactor vial, a mixture of the 2-aminophenol (1.0 mmol), the appropriate 2-bromoalkanoate (1.2 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (5 mL) is subjected to microwave irradiation at 120-150 °C for 15-30 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired 3-oxo-1,4-benzoxazine.[1]
Ligand-Free Copper-Catalyzed Cascade Reaction
This protocol describes a copper-catalyzed domino reaction for the synthesis of 3-oxo-1,4-benzoxazines, avoiding the need for expensive and air-sensitive ligands.[2][3]
General Procedure: A mixture of the 2-halophenol (1.0 mmol), 2-chloroacetamide (1.2 mmol), copper(I) iodide (0.1 mmol), and cesium carbonate (2.0 mmol) in dimethylformamide (5 mL) is heated at 120 °C for 24 hours in a sealed tube under a nitrogen atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel.[2][3]
Palladium-Catalyzed One-Pot Synthesis
This palladium-catalyzed approach provides a versatile route for the synthesis of a library of 3-oxo-1,4-benzoxazines from o-halophenols.[4]
General Procedure: To a solution of the o-halophenol (1.0 mmol) and 2-chloroacetamide (1.5 mmol) in toluene (10 mL) are added palladium(II) acetate (2.5 mol%), Xantphos (2.5 mol%), and cesium carbonate (2.0 mmol). The reaction mixture is heated at 110 °C for 24 hours under an argon atmosphere. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired product.[4]
Intramolecular Cyclization of N-(2-Hydroxyphenyl)chloroacetamide
This method involves the synthesis of an intermediate N-(2-hydroxyphenyl)chloroacetamide, followed by a base-mediated intramolecular cyclization.
Step 1: Synthesis of N-(2-Hydroxyphenyl)chloroacetamide To a solution of 2-aminophenol (1.0 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran, chloroacetyl chloride (1.1 mmol) is added dropwise at 0 °C in the presence of a base like triethylamine or pyridine. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is then removed, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated to yield the intermediate.
Step 2: Intramolecular Cyclization The N-(2-hydroxyphenyl)chloroacetamide (1.0 mmol) is dissolved in a polar aprotic solvent like THF or DMF. A strong base such as sodium hydride (1.2 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux for 2-12 hours until the reaction is complete (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated, and the crude product is purified by chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes described above.
References
Safety Operating Guide
Safe Disposal of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (CAS No. 149396-34-9), ensuring compliance with safety standards.
Hazard Profile and Safety Precautions
Precautionary measures are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.[1][2]
-
Ventilation: Use this compound in a well-ventilated area, such as a fume hood, to minimize inhalation risks.[3]
-
Avoid Contact: Prevent contact with skin and eyes.[1] In case of contact, rinse the affected area immediately and thoroughly with water.[3]
-
Ingestion: Do not eat, drink, or smoke while handling this chemical.[3] If swallowed, seek immediate medical attention.[3]
Based on data for related compounds, the potential hazards are summarized below.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Note: This data is for related benzoxazine compounds and should be used as a precautionary guide.
Experimental Protocol: Waste Disposal Procedure
The following step-by-step protocol outlines the approved procedure for the safe disposal of this compound and its contaminated consumables.
Step 1: Personal Protective Equipment (PPE)
Before initiating the disposal process, ensure you are wearing the following PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.
-
Designated Waste Container: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated, sealable, and chemically compatible waste container.[2]
-
Do Not Mix: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
Step 3: Labeling
Accurate and clear labeling of waste containers is a primary safety and regulatory requirement.
-
Full Chemical Name: The waste container must be clearly labeled with the full chemical name: "Waste this compound".
-
Hazard Symbols: Affix appropriate hazard symbols (e.g., GHS07 for "Warning") to the container.
Step 4: Storage
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. Keep it away from incompatible materials.
Step 5: Final Disposal
The final disposal of this compound must be conducted by a licensed and approved professional waste disposal service.
-
Professional Disposal: Arrange for the collection of the waste by a specialized chemical waste disposal company.[1]
-
Regulatory Compliance: Ensure that the disposal method complies with all local, regional, and national environmental regulations. The standard procedure is to dispose of the contents and container at an approved waste disposal plant.[3]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
References
Personal protective equipment for handling methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (CAS No. 149396-34-9). The following procedures are based on available safety data for this compound and related benzoxazine derivatives and are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles.[1][2] | Nitrile or other chemically resistant gloves.[1][3] | Laboratory coat.[1][3] | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator for particulates is recommended.[2][4] |
| Dissolving and Solution Handling | Chemical safety goggles. A face shield is recommended if splashing is possible.[2] | Chemically resistant gloves (e.g., nitrile, neoprene).[1][3] | Chemical-resistant laboratory coat or apron.[1][2][3] | Work in a chemical fume hood.[4] |
| Running Reactions and Work-up | Chemical safety goggles and a face shield.[2] | Chemically resistant gloves.[1][3] | Chemical-resistant laboratory coat.[1][2][3] | Operations should be conducted in a certified chemical fume hood.[4] |
| Handling Waste | Chemical safety goggles.[1] | Chemically resistant gloves.[1][3] | Laboratory coat.[1][3] | Not generally required if handling sealed waste containers. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is critical for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located in an area with minimal air currents, or within a ventilated enclosure, to prevent dispersal of the solid compound.
-
All manipulations involving solutions of the compound must be performed within a properly functioning chemical fume hood.[4]
-
Locate and verify the functionality of the nearest safety shower and eyewash station before beginning work.[5]
2. Weighing and Aliquoting:
-
Don appropriate PPE as outlined in the table above.
-
Use a spatula to carefully transfer the solid compound to a tared weigh boat or container.
-
Avoid creating dust. If any material is spilled, clean it up immediately following the spill response protocol.
-
Close the primary container tightly after use.
3. Dissolution and Reaction Setup:
-
In a chemical fume hood, add the desired solvent to the vessel containing the weighed compound.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
4. Post-Reaction Work-up:
-
Quench the reaction carefully, if applicable, within the fume hood.
-
Perform extractions and other work-up procedures using appropriate glassware and techniques to minimize aerosol formation.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Contaminated consumables such as weigh boats, gloves, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
2. Waste Disposal:
-
All waste generated from handling this compound must be disposed of as hazardous chemical waste.[3]
-
Waste containers should be stored in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a certified professional waste disposal service.[3]
Emergency Procedures
Spill Response Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
